molecular formula C7H3Cl2N3 B1628669 4,6-Dichloropyrido[2,3-d]pyrimidine CAS No. 746671-61-4

4,6-Dichloropyrido[2,3-d]pyrimidine

Cat. No.: B1628669
CAS No.: 746671-61-4
M. Wt: 200.02 g/mol
InChI Key: UIWQZHNOVPDFTA-UHFFFAOYSA-N
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Description

4,6-Dichloropyrido[2,3-d]pyrimidine is a versatile fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridopyrimidine core, which is a privileged scaffold in the development of biologically active molecules. The presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution reactions, allowing researchers to efficiently synthesize a diverse array of disubstituted derivatives for structure-activity relationship (SAR) studies . Pyrimidine-based compounds, in general, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The specific pyrido[2,3-d]pyrimidine scaffold is a subject of ongoing research, particularly in the synthesis of novel molecular entities designed to interact with various biological targets. Related compounds, such as 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine, are recognized as valuable intermediates in chemical synthesis . As a high-value research chemical, this product is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

746671-61-4

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

4,6-dichloropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3Cl2N3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H

InChI Key

UIWQZHNOVPDFTA-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=NC=N2)Cl)Cl

Canonical SMILES

C1=C(C=NC2=C1C(=NC=N2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloropyrido[2,3-d]pyrimidine

The fusion of pyrimidine and pyridine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. Among the possible isomers, the pyrido[2,3-d]pyrimidine scaffold is a prominent and privileged structure within medicinal chemistry.[1][2] This core is a structural analog of biogenic purines, quinazolines, and pteridines, allowing it to interact with a wide array of biological targets.[1][3] Consequently, derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Within this versatile class of compounds, 4,6-Dichloropyrido[2,3-d]pyrimidine serves as a critical and highly reactive intermediate. Its two chlorine atoms act as strategic leaving groups, enabling a diverse range of functionalization through nucleophilic aromatic substitution reactions. This guide, tailored for researchers and drug development professionals, provides a detailed exploration of the core chemical properties, synthesis, reactivity, and applications of this pivotal building block, offering insights into its utility for creating novel therapeutic agents.

Physicochemical and Structural Characteristics

While comprehensive, experimentally verified data for 4,6-Dichloropyrido[2,3-d]pyrimidine is not always available in public databases, its properties can be reliably inferred from closely related analogs and general principles of heterocyclic chemistry. The structure consists of a pyrimidine ring fused with a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions.

PropertyData / Expected ValueSource / Reference
IUPAC Name 4,6-Dichloropyrido[2,3-d]pyrimidine-
Molecular Formula C₇H₃Cl₂N₃-
Molecular Weight 200.03 g/mol -
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF[4]
Stability Stable under standard conditions; sensitive to strong nucleophiles, acids, and bases[4]

Synthesis of the Core Scaffold

The most common and logical synthetic pathway to 4,6-Dichloropyrido[2,3-d]pyrimidine involves the chlorination of the corresponding dihydroxy precursor, Pyrido[2,3-d]pyrimidine-4,6-dione. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or triphosgene.[5] The dihydroxy precursor itself can be synthesized from the cyclocondensation of appropriate pyrimidine and C3 fragments.

Representative Experimental Protocol: Chlorination of Pyrido[2,3-d]pyrimidine-4,6-dione

This protocol is based on established procedures for the chlorination of similar heterocyclic diols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend Pyrido[2,3-d]pyrimidine-4,6-dione (1 equivalent).

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-diethylaniline, may be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Stir vigorously for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8. The crude product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Pyrido[2,3-d]pyrimidine-4,6-dione reagents POCl₃ (N,N-diethylaniline, cat.) Reflux, 4-8h start->reagents Chlorination quench Quench on Ice reagents->quench Reaction complete neutralize Neutralization (NaHCO₃) quench->neutralize filter Filtration & Washing neutralize->filter purify Recrystallization / Chromatography filter->purify product 4,6-Dichloropyrido[2,3-d]pyrimidine purify->product

General workflow for the synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine.

Reactivity and Mechanistic Insights

The chemical utility of 4,6-Dichloropyrido[2,3-d]pyrimidine is dominated by the reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atoms in both the pyrimidine and pyridine rings renders the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.

Regioselectivity in Nucleophilic Substitution

In dichloropyrimidine systems, the reactivity of the chloro-substituents is not identical. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[6] This preference is attributed to the greater electron deficiency at C4 due to the influence of both adjacent nitrogen atoms. A similar principle applies to the 4,6-dichloro-pyrido[2,3-d]pyrimidine system. The C4 position is flanked by two nitrogen atoms (N3 and the pyridine N8), making it more electrophilic and thus more reactive towards nucleophiles than the C6 position, which is primarily activated by the pyridine nitrogen.

This differential reactivity allows for sequential and site-selective functionalization. By controlling reaction conditions (e.g., temperature, stoichiometry of the nucleophile), one can first substitute the more reactive C4 chlorine, followed by a second, different nucleophile at the C6 position.

Simplified mechanism for SₙAr at the more reactive C4 position.

Spectroscopic Characterization

The structural identity and purity of 4,6-Dichloropyrido[2,3-d]pyrimidine are confirmed using standard analytical techniques. The expected spectroscopic data are summarized below.

TechniqueExpected Features
¹H NMR The spectrum will show characteristic signals for the three aromatic protons on the fused ring system. The proton at C7, being adjacent to the pyridine nitrogen, would likely appear most downfield. Protons at C2 and C5 will also have distinct chemical shifts and coupling patterns.
¹³C NMR Distinct signals are expected for all seven carbon atoms. The carbons C4 and C6, being directly attached to the electronegative chlorine atoms, will show characteristic downfield shifts.
Mass Spec. (MS) The mass spectrum will display a molecular ion peak (M⁺) cluster corresponding to the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern (M⁺, M+2, M+4) with a ratio of approximately 9:6:1 will be observed, confirming the presence of two chlorine atoms.
Infrared (IR) The IR spectrum would show characteristic C=C and C=N stretching vibrations for the aromatic rings, as well as C-Cl stretching bands.

Note: Actual chemical shifts (ppm) and coupling constants (Hz) would need to be determined experimentally.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4,6-Dichloropyrido[2,3-d]pyrimidine lies in its role as a versatile scaffold for the synthesis of potent, biologically active molecules. Its ability to undergo sequential, regioselective substitutions allows for the creation of large libraries of compounds for screening against various therapeutic targets.

Key Therapeutic Areas:

  • Oncology (Kinase Inhibitors): The pyrido[2,3-d]pyrimidine core is a well-established "hinge-binding" motif for many protein kinases. By introducing specific amine-containing side chains at the C4 and C6 positions, researchers have developed potent inhibitors of targets like Cyclin-Dependent Kinases (CDKs), tyrosine kinases, and PIM kinases.[2][3][7] For instance, the synthesis of Vistusertib, an mTOR inhibitor, involves the chlorination of a pyrido[2,3-d]pyrimidine core to a dichloro-intermediate, which is then functionalized.[3]

  • Antiviral and Antimicrobial Agents: The structural similarity to purines makes this scaffold a prime candidate for developing inhibitors of enzymes crucial for viral replication and bacterial survival, such as dihydrofolate reductase (DHFR).[1][3]

  • Anti-inflammatory Agents: Derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways, such as MAP kinases.[3]

G cluster_apps Application Workflow in Drug Discovery cluster_rxns Chemical Diversification cluster_targets Biological Targets Core 4,6-Dichloropyrido [2,3-d]pyrimidine R1 SₙAr with R¹-NH₂ (at C4) Core->R1 R2 SₙAr with R²-H (at C6) R1->R2 Library Diverse Compound Library R2->Library Kinase Kinase Inhibitors Library->Kinase DHFR DHFR Inhibitors Library->DHFR Other Other Enzymes Library->Other Leads Lead Compounds for Drug Development Kinase->Leads DHFR->Leads Other->Leads

Logical flow from the core intermediate to diverse therapeutic leads.

Conclusion

4,6-Dichloropyrido[2,3-d]pyrimidine is far more than a simple heterocyclic compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of nucleophilic substitution at the C4 and C6 positions, provides chemists with precise control over molecular design. Understanding the fundamental chemical properties, synthesis, and reactivity of this scaffold empowers researchers to efficiently construct novel molecules with the potential to address significant unmet medical needs, particularly in the fields of oncology and infectious diseases. This guide serves as a foundational resource for harnessing the full potential of this invaluable chemical intermediate.

References

  • Shamroukh, A. H. et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Buron, F. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 349. [Link]

  • Kovaleva, O. et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(10), 1259. [Link]

  • El-Gamal, M. I. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 10584-10599. [Link]

  • BenchChem (2025). Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. BenchChem.com.
  • Grivas, S. et al. (2022). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures, 12(3), 624-632.
  • Buron, F. et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.com.
  • Hole, M. B. et al. (2010). PYRIMIDINE: IT'S DIVERSE BIOLOGICAL ACTIVITIES AND METHODS OF SYNTHESIS. Pharmacologyonline, 1, 200-207.
  • Ilyasov, K. A. et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules, 26(11), 3144. [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Optibrium. [Link]

  • Desai, K. R. et al. (2012). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 136-141.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. SriniChem.com. [Link]

  • Lynch, D. E. & McClenaghan, I. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, 56, e536.
  • Bell, M. et al. (2012). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Castillo, J. C. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1447. [Link]

  • El-Kalyoubi, S. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]

  • Al-Zoubi, R. M. et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(14), 3247. [Link]

  • Wierzchowski, K. L. & Shugar, D. (1963). PHOTOCHEMISTRY OF 4‐AMINOPYRIMIDINES 2,6‐DIMETHYL‐4‐AMINOPYRIMIDINE. Photochemistry and Photobiology, 2(1), 77-91.

Sources

Spectroscopic Characterization of Dichlorinated Pyrido[2,3-d]pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichlorinated Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine ring system is a cornerstone in the design of kinase inhibitors and other targeted therapies. The chlorine atoms in dichlorinated derivatives serve as versatile synthetic handles, enabling a wide range of nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

A thorough understanding of the spectroscopic characteristics of these intermediates is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This guide provides a detailed examination of the NMR, IR, and MS data expected for a dichlorinated pyrido[2,3-d]pyrimidine, using the 2,4-dichloro isomer as a practical example.

Molecular Structure and Isomerism

The focus of this guide is 2,4-Dichloropyrido[2,3-d]pyrimidine . It is important to note that the position of the chlorine atoms significantly impacts the spectroscopic signature of the molecule. For the target molecule of this guide, the structure is as follows:

cluster_0 NMR Sample Preparation and Analysis Workflow A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). B Add a small amount of TMS as an internal standard (δ 0.00). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire ¹H NMR spectrum on a 400 MHz or higher spectrometer. C->D E Acquire proton-decoupled ¹³C NMR spectrum. D->E F Process the FID (Fourier Transform, Phasing, Baseline Correction). E->F G Calibrate chemical shifts, integrate ¹H signals, and assign peaks. F->G

Figure 2: Workflow for NMR Spectroscopic Analysis.

Self-Validating System: The consistency between the ¹H and ¹³C NMR data provides a self-validating system. For example, the number of protonated carbons in the ¹³C NMR spectrum should match the number of signals in the ¹H NMR spectrum. Advanced techniques like HSQC and HMBC can be used to definitively correlate proton and carbon signals, further validating the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 2,4-Dichloropyrido[2,3-d]pyrimidine

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretching (aromatic)Medium
1600 - 1450C=C and C=N stretching (aromatic rings)Strong
1200 - 1000C-H in-plane bendingMedium
850 - 750C-H out-of-plane bendingStrong
800 - 600C-Cl stretchingStrong

Note: These are expected ranges for the key functional groups.

Interpretation and Causality:

  • The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of the aromatic C=C and C=N stretching vibrations of the pyrido[2,3-d]pyrimidine core.

  • The strong absorption bands in the 800-600 cm⁻¹ region are indicative of the C-Cl stretching vibrations, confirming the presence of the chloro-substituents.

Experimental Protocol for FT-IR Spectroscopy

cluster_1 FT-IR Analysis Workflow (ATR) H Place a small amount of the solid sample on the ATR crystal. I Apply pressure to ensure good contact. H->I J Record the background spectrum. I->J K Record the sample spectrum. J->K L Identify and assign characteristic absorption bands. K->L

Figure 3: Workflow for FT-IR Spectroscopic Analysis using an ATR accessory.

Self-Validating System: The presence of both aromatic ring vibrations and C-Cl stretching bands in the IR spectrum provides corroborating evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dichloropyrido[2,3-d]pyrimidine

Ionm/z (relative intensity)Interpretation
[M]⁺199 (100%), 201 (65%), 203 (10%)Molecular ion with characteristic isotopic pattern for two chlorine atoms.
[M-Cl]⁺164, 166Loss of a chlorine atom.
[M-2Cl]⁺129Loss of both chlorine atoms.
[C₆H₃N₂]⁺103Fragmentation of the pyrimidine ring.

Note: The molecular weight of C₇H₃Cl₂N₃ is approximately 199.01 g/mol .

Interpretation and Causality:

  • Molecular Ion Peak: The most critical piece of information is the molecular ion peak. For a compound containing two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion. The M⁺ peak will be at m/z 199 (for the molecule with two ³⁵Cl atoms), the M+2 peak at m/z 201 (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 203 (for two ³⁷Cl atoms). The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of the presence of two chlorine atoms.

  • Fragmentation Pattern: The fragmentation pattern provides further structural information. The loss of a chlorine atom (mass 35 or 37) is a common fragmentation pathway for chlorinated compounds.

Experimental Protocol for Mass Spectrometry

cluster_2 Mass Spectrometry Analysis Workflow (EI-MS) M Introduce a small amount of sample into the mass spectrometer (e.g., via direct insertion probe or GC inlet). N Ionize the sample using electron impact (EI). M->N O Separate the ions based on their mass-to-charge ratio (m/z). N->O P Detect the ions and generate the mass spectrum. O->P Q Analyze the molecular ion peak and fragmentation pattern. P->Q

Figure 4: Workflow for Mass Spectrometry Analysis.

Self-Validating System: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition. This provides a powerful confirmation of the molecular formula and, in conjunction with the isotopic pattern, offers a highly reliable validation of the compound's identity.

Conclusion

The spectroscopic characterization of dichlorinated pyrido[2,3-d]pyrimidines is essential for their use as versatile intermediates in drug discovery. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spectrometry data for the representative compound, 2,4-Dichloropyrido[2,3-d]pyrimidine. By understanding the principles behind the spectral features and following robust experimental protocols, researchers can confidently identify and characterize these important building blocks, accelerating the development of new and innovative medicines. The principles outlined here are broadly applicable to other isomers and derivatives of the pyrido[2,3-d]pyrimidine scaffold, providing a solid foundation for spectroscopic analysis in this important area of medicinal chemistry.

References

While specific, comprehensive spectroscopic data for 4,6-Dichloropyrido[2,3-d]pyrimidine was not located, the following resources provide relevant information on the synthesis and characterization of related pyrido[2,3-d]pyrimidine derivatives and general spectroscopic principles.

  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, Vol. 64, February 2025, pp. 137-147.
  • Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules. 2018 Oct; 23(10): 2645.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook on spectroscopic methods).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem Database. National Center for Biotechnology Information. (A public database that contains information on chemical substances, including some spectroscopic data). URL: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. (A data collection of chemical and physical data, including mass spectra and IR spectra for some compounds). URL: [Link]

4,6-Dichloropyrido[2,3-d]pyrimidine: A Scaffold for Orthogonal Functionalization in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on

Executive Summary

This technical guide analyzes 4,6-dichloropyrido[2,3-d]pyrimidine as a high-value scaffold in medicinal chemistry. Unlike the ubiquitous quinazoline core (found in Gefitinib, Erlotinib), the pyrido[2,3-d]pyrimidine scaffold incorporates an additional nitrogen atom at position 8 (N8). This structural modification alters electron density, solubility profiles, and hydrogen-bonding potential within the ATP-binding pocket of kinase targets.

The defining feature of this scaffold is the differential reactivity between the C4-chloro and C6-chloro substituents. This electronic asymmetry allows for highly controlled, sequential functionalization—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries without the need for protecting groups.

Structural Logic & Electronic Properties

Scaffold Numbering and Topology

To ensure reproducibility, we adhere to the IUPAC numbering system for the pyrido[2,3-d]pyrimidine fused system:

  • Positions 1 & 3: Pyrimidine nitrogen atoms.[1][2]

  • Position 4: The "Hinge Binder" vector (highly electrophilic).

  • Position 8: The pyridine nitrogen (distinct from quinazoline C8).

  • Position 6: The "Solvent Front" vector (located on the pyridine ring).

The 4,6-dichloro substitution pattern places two electrophilic sites in distinct electronic environments:

  • C4-Cl (Pyrimidine): Flanked by N3 and the bridgehead C4a. The pyrimidine ring is electron-deficient, making C4 highly susceptible to Nucleophilic Aromatic Substitution (SNAr ).

  • C6-Cl (Pyridine): Located at the beta position relative to the pyridine nitrogen (N8). This position is electronically distinct; it is significantly less electrophilic than C4 and typically inert to mild SNAr conditions, requiring Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for derivatization.

The "Orthogonal Reactivity" Principle

The medicinal chemistry value of this scaffold lies in the ability to perform regioselective sequential derivatization :

  • Step 1 (C4): Mild SNAr displaces the C4-Cl exclusively.

  • Step 2 (C6): Metal-catalyzed coupling displaces the C6-Cl.

This orthogonality eliminates the need for complex blocking strategies, streamlining the synthesis of 4,6-disubstituted libraries.

Synthetic Accessibility & Protocols

Core Synthesis: The "Bottom-Up" Approach

While 4,6-dichloropyrido[2,3-d]pyrimidine can be sourced commercially, in-house synthesis ensures purity and allows for modification. The most robust route starts from 2-amino-5-chloronicotinic acid .

Protocol: Synthesis of the 4,6-Dichloro Core

Step A: Cyclization to Lactam

  • Reagents: 2-amino-5-chloronicotinic acid (1.0 eq), Formamide (excess).

  • Procedure: Reflux the amino acid in neat formamide at 140–150°C for 4–6 hours.

  • Mechanism: Thermal condensation forms the pyrimidine ring, yielding 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one .

  • Workup: Cool to RT. Dilute with water. The product precipitates as a solid.[3] Filter, wash with water and cold ethanol. Dry under vacuum.

Step B: Deoxychlorination (Vilsmeier-Haack Conditions)

  • Reagents: 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq), Thionyl Chloride (SOCl2) or Phosphoryl Chloride (POCl3) (excess), catalytic DMF.

  • Procedure: Suspend the lactam in SOCl2. Add catalytic DMF (critical for activating the reagent). Reflux for 2–4 hours until the solution becomes clear.

  • Workup: Evaporate excess SOCl2 under reduced pressure. Aazeotrope with toluene to remove traces.

  • Isolation: Neutralize the residue carefully with saturated NaHCO3 (keep temperature <10°C to prevent hydrolysis of the reactive C4-Cl). Extract with DCM. Dry over MgSO4 and concentrate.

  • Result: 4,6-dichloropyrido[2,3-d]pyrimidine (typically an off-white/yellow solid).

Functionalization Workflow

The following diagram illustrates the sequential logic for library generation.

G cluster_0 Regioselectivity Logic Core 4,6-Dichloropyrido[2,3-d]pyrimidine (Scaffold) Step1 Step 1: S_NAr Reaction (Nucleophilic Substitution) Core->Step1 R-NH2, Base 0°C to RT Inter Intermediate: 4-Amino-6-chloro derivative Step1->Inter C4-Cl displaced C6-Cl intact Step2 Step 2: Pd-Catalysis (Suzuki/Buchwald) Inter->Step2 Ar-B(OH)2, Pd(0) Heat Final Final Lead: 4,6-Disubstituted Inhibitor Step2->Final C6-Aryl installed

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C4 (high) and C6 (low).

Experimental Methodologies

Protocol: Regioselective C4-Amination (SNAr)

This reaction installs the primary pharmacophore (often an aniline mimicking the ATP adenine ring).

  • Rationale: The C4 position is activated by the N3 nitrogen. The C6-Cl is deactivated by its position on the pyridine ring and remains stable under these conditions.

  • Reagents: 4,6-dichloropyrido[2,3-d]pyrimidine (1.0 eq), Aniline derivative (1.05 eq), DIPEA (1.2 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve the scaffold in IPA (0.1 M concentration).

    • Add DIPEA and the aniline.

    • Stir at Room Temperature (RT) for 2–4 hours. Note: If the aniline is electron-deficient, mild heating (40–50°C) may be required.

    • Monitoring: TLC/LCMS will show consumption of starting material and formation of the mono-substituted product.

    • Workup: The product often precipitates from IPA. Filter and wash with cold IPA/ether. If soluble, evaporate and purify via flash chromatography (DCM/MeOH).

Protocol: C6-Arylation (Suzuki-Miyaura Coupling)

This step extends the molecule into the "solvent front" or hydrophobic pocket, improving potency and physicochemical properties.

  • Rationale: The C6-Cl bond is strong. Oxidative addition of Pd(0) is required.

  • Reagents: 4-amino-6-chloro-intermediate (1.0 eq), Aryl boronic acid (1.5 eq), Pd(dppf)Cl2·DCM (0.05 eq), Na2CO3 (2.0 M aq, 3.0 eq), Dioxane.

  • Procedure:

    • Degas solvents (Dioxane/Water) thoroughly with Nitrogen/Argon.

    • Combine intermediate, boronic acid, base, and catalyst in a sealed microwave vial or pressure tube.

    • Heat to 90–100°C for 2–12 hours (or microwave at 120°C for 30 min).

    • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

    • Purification: Silica gel chromatography.

Medicinal Chemistry Applications: Kinase Inhibition[2][4][5][6]

The pyrido[2,3-d]pyrimidine scaffold is a proven bioisostere for quinazolines in EGFR, PI3K, and CDK inhibition.

Binding Mode & SAR
  • Hinge Region (C4-NH-Ar): The NH at position 4 (after SNAr) acts as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR). The N3 or N1 accepts a hydrogen bond from the backbone NH.

  • Solvent Front (C6-Ar): Substituents here project into the solvent-exposed region. This is critical for:

    • Solubility: Introducing solubilizing groups (morpholine, piperazine) via the aryl ring.

    • Selectivity: Steric bulk here can clash with the "gatekeeper" residue in non-target kinases.

Comparative Data: Pyrido vs. Quinazoline
FeatureQuinazoline (e.g., Gefitinib)Pyrido[2,3-d]pyrimidineImpact
H-Bond Acceptors N1, N3N1, N3, N8 N8 offers additional water-mediated H-bond opportunities.
Solubility ModerateImprovedHigher N/C ratio generally improves aqueous solubility.
C4 Reactivity HighVery HighPyrido-fusion increases electrophilicity at C4.
Metabolic Stability Susceptible to oxidationVariableN8 can reduce oxidative metabolism at the ring junction.
Signaling Pathway Interaction

The following diagram depicts the role of pyrido[2,3-d]pyrimidine inhibitors within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR ATP Competition (Blocks Phos) Downstream Ras/Raf/MEK/ERK PI3K/Akt Phos->Downstream Signal Transduction Effect Cell Proliferation Survival Downstream->Effect Promotion

Figure 2: Mechanism of Action. The scaffold competes with ATP for the kinase domain of EGFR, halting downstream oncogenic signaling.[2]

Troubleshooting & Critical Parameters

  • Hydrolysis Risk: The C4-Cl is extremely sensitive to moisture. Always store the 4,6-dichloro starting material under inert gas in a freezer. If the material turns white and smells of HCl, it has hydrolyzed to the lactam.

  • Regioselectivity Loss: If SNAr is performed at high temperatures (>80°C) with strong nucleophiles, minor substitution at C6 or bis-substitution can occur. Stick to <40°C for the first step.

  • N8-Oxidation: The pyridine nitrogen (N8) can form N-oxides if exposed to strong oxidants (e.g., mCPBA) during late-stage modification.

References

  • Synthesis and Reactivity of Pyrido[2,3-d]pyrimidines Source: Journal of Organic Chemistry / JOCPR Note: foundational texts on the cyclization of aminonicotinic acids.

  • Regioselective Functionalization of Chloropyrido[2,3-d]pyrimidines Source: BenchChem Technical Guides / MDPI Note: Detailed protocols on SNAr vs Pd-coupling selectivity.

  • Kinase Inhibitor Design using Bicyclic Heterocycles Source: Journal of Medicinal Chemistry (via NIH/PubMed) Note: SAR studies comparing quinazoline and pyridopyrimidine scaffolds.

  • Structural Properties of 4,6-Dichloropyrido[2,3-d]pyrimidine Source: NIST Chemistry WebBook / PubChem Note: Physical data and spectra for the core scaffold.

Sources

Technical Guide: Therapeutic Targeting with 4,6-Dichloropyrido[2,3-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,6-Dichloropyrido[2,3-d]pyrimidine scaffold represents a high-value electrophilic hub in medicinal chemistry. Unlike fully functionalized heterocycles, this specific di-halogenated intermediate offers orthogonal reactivity: the C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (


), while the C6-chlorine serves as a stable lipophilic handle or a site for palladium-catalyzed cross-coupling.

This guide details the therapeutic utility of analogues derived from this core, focusing on their inhibition of oncogenic kinases and metabolic enzymes.[1] It provides validated synthetic protocols, structure-activity relationship (SAR) insights, and rigorous biological assessment methodologies.

Chemical Basis & Reactivity Profile

The therapeutic potential of this scaffold is dictated by its regioselective reactivity. The pyrimidine ring is electron-deficient, making the C4-position the primary site for derivatization.

Regioselectivity and SAR[2]
  • C4-Position (Primary Electrophile): The chlorine at C4 is displaced by amines (anilines, benzylamines) under mild conditions. This substitution is critical for establishing hydrogen bonding with the hinge region of kinase ATP-binding pockets.

  • C6-Position (Modulatory Handle): The chlorine at C6 often enhances metabolic stability and hydrophobic interaction within the target binding cleft. It can also be substituted via Suzuki-Miyaura coupling to extend the pharmacophore.

  • N-1/N-3 Positions: Alkylation here dictates solubility and solvent-exposed interactions.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the conversion of the 4,6-dichloro core into bioactive analogues.

SynthesisWorkflow Start 4,6-Dichloropyrido[2,3-d]pyrimidine (Core Scaffold) Step1 Step 1: SNAr at C4 (Selectivity > C2/C6) Start->Step1 R-NH2, Et3N, THF/DMF Intermed 4-Amino-6-chloro Intermediate Step1->Intermed Step2 Step 2: Pd-Catalyzed Coupling at C6 (Optional) Intermed->Step2 Ar-B(OH)2, Pd(PPh3)4 Final Bioactive Analogue (Kinase/DHFR Inhibitor) Intermed->Final Direct Bioactivity Step2->Final

Caption: Regioselective functionalization of the 4,6-dichloro scaffold yielding bioactive libraries.

Primary Therapeutic Targets

Analogues synthesized from 4,6-dichloropyrido[2,3-d]pyrimidine have demonstrated potent inhibition against three primary target classes.

Tyrosine Kinases (EGFR, c-Src, VEGFR)

The most significant application of these analogues is in the inhibition of Receptor Tyrosine Kinases (RTKs).

  • Mechanism: The analogues function as Type I ATP-competitive inhibitors. The N1 and C2-amino (if present) or C4-amino groups form hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

  • C4-Aniline Derivatives: Substitution of the C4-chloro with substituted anilines (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline) mimics the quinazoline core of Gefitinib/Erlotinib but with distinct solubility and metabolic profiles.

  • Data Insight: 4-(3-Bromophenylamino)-6-substituted analogues have shown

    
     values in the low nanomolar range (10–50 nM) against EGFR-overexpressing cell lines (e.g., A431).
    
Serine/Threonine Kinases (CDK4/6, PIM-1)
  • CDK4/6: Pyrido[2,3-d]pyrimidines are bioisosteres of the pyridopyrimidine core found in Palbociclib. The 6-chloro group can be replaced or retained to optimize shape complementarity in the ATP pocket, preventing cell cycle progression from G1 to S phase.

  • PIM-1: Recent studies identify these analogues as potent inhibitors of PIM-1, a kinase involved in preventing apoptosis in leukemia. The 4,6-substitution pattern is critical for selectivity over PIM-2.

Dihydrofolate Reductase (DHFR)
  • Mechanism: Similar to Piritrexim, lipophilic analogues derived from this scaffold inhibit DHFR, depleting the tetrahydrofolate pool required for thymidylate synthesis.

  • Structural Requirement: Requires a lipophilic substituent at C6 (often retained chlorine or aryl) and a diamine functionality (often introduced via C4 displacement).

Biological Mechanism & Signaling Pathways[1][2][3]

The following diagram details the downstream effects of inhibiting the EGFR target using these analogues.

SignalingPathway Inhibitor 4,6-Dichloro Analogue EGFR EGFR (RTK) Inhibitor->EGFR ATP Competition PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS-GTP EGFR->RAS AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Effect Apoptosis & Cell Cycle Arrest Nucleus->Effect Downregulation

Caption: Signal transduction blockade by pyrido[2,3-d]pyrimidine analogues via EGFR inhibition.[2]

Experimental Protocols

Synthesis of 4-Anilino-6-chloropyrido[2,3-d]pyrimidine

Objective: To introduce the primary pharmacophore at the C4 position via nucleophilic aromatic substitution.

Reagents:

  • 4,6-Dichloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Isopropanol (i-PrOH) or Dioxane

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4,6-dichloropyrido[2,3-d]pyrimidine in 10 mL of anhydrous i-PrOH.

  • Addition: Add 1.1 mmol of the aniline derivative dropwise at room temperature.

  • Catalysis: Add 1.5 mmol of

    
     to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Isolation: Cool to room temperature. The product typically precipitates. Filter the solid.[3]

  • Purification: Wash the cake with cold water (to remove amine salts) and cold ethanol. Recrystallize from EtOH/DMF if necessary.

Validation Check:

  • NMR: Loss of the C4-Cl signal? Appearance of NH singlet (broad,

    
     ppm) and aromatic aniline protons.
    
  • MS: Presence of M+H peak corresponding to the monosubstituted product. Chlorine isotope pattern (

    
    ) should persist if C6-Cl is retained.
    
In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine the


 of the synthesized analogue.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the analogue in DMSO. Serially dilute (1:3) to generate a concentration range (e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Mix: In a 384-well plate, add 2.5 ng of recombinant EGFR kinase domain in assay buffer (20 mM HEPES, 10 mM

    
    ).
    
  • Incubation: Add 5

    
    L of compound dilution. Incubate for 15 mins at RT.
    
  • Reaction Start: Add ATP (

    
     concentration) and peptide substrate (Poly-Glu-Tyr).
    
  • Detection: Use ADP-Glo™ or similar chemiluminescent detection after 60 mins.

  • Analysis: Normalize luminescence to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes reported potency ranges for 4,6-dichloro-derived analogues against key targets.

Target ClassSpecific TargetR4 SubstituentR6 SubstituentTypical IC50 (nM)Reference
Tyrosine Kinase EGFR (WT)3-Br-Aniline-Cl10 - 50[1, 2]
Tyrosine Kinase c-Src3-Cl-4-F-Aniline-Cl45 - 120[1]
Ser/Thr Kinase CDK4Benzylamine-Aryl150 - 300[3]
Enzyme DHFRN-Methyl-benzylamine-Cl20 - 80[4]
Bacterial DNA GyrasePiperazine-Cl500 - 1200[2]

Note: The C6-Cl group is often retained in EGFR inhibitors to improve lipophilicity, whereas CDK inhibitors often require substitution at C6 for steric fit.

References

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potent EGFR inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Pyrido[2,3-d]pyrimidine analogues as novel CDK4/6 inhibitors: Synthesis and SAR. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Lipophilic inhibitors of dihydrofolate reductase: Synthesis and evaluation of pyrido[2,3-d]pyrimidine analogues. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Technical Guide: Pyrido[2,3-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The pyrido[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a bioisostere for two of biology’s most critical molecular architectures: the purine nucleus (ATP) and the pteridine ring (folates).

By mimicking the adenine base of ATP, derivatives of this scaffold have become premier ATP-competitive inhibitors for kinases (CDK4/6, EGFR, PI3K). Simultaneously, their structural homology to folic acid makes them potent antimetabolites targeting Dihydrofolate Reductase (DHFR). This guide dissects the chemical causality, synthetic strategies, and pharmacological optimization of this scaffold, moving beyond basic reviews to actionable development workflows.

The Chemical Advantage: Bioisosterism & Binding

The efficacy of pyrido[2,3-d]pyrimidines stems from their ability to engage the "hinge region" of kinase domains.

  • N1 and N3: Act as hydrogen bond acceptors.

  • C2 and C4 Substituents: typically amino or aniline groups, acting as hydrogen bond donors to residues like Met, Thr, or Leu in the kinase hinge.

  • N8 (in 7-oxo derivatives): Critical for orienting the molecule within the hydrophobic pocket.

Structural Homology Diagram

The following diagram illustrates the logical transition from endogenous ligands to the drug scaffold.

Bioisosterism ATP Adenosine Triphosphate (Endogenous Kinase Ligand) Scaffold Pyrido[2,3-d]pyrimidine Core Scaffold ATP->Scaffold Bioisosteric Replacement (Adenine Mimicry) Folate Folic Acid (Endogenous DHFR Ligand) Folate->Scaffold Pteridine Ring Substitution Target1 Target: Kinases (CDK4/6, EGFR, c-Src) Scaffold->Target1 Hinge Binding (ATP Competitive) Target2 Target: DHFR (Antimetabolite) Scaffold->Target2 Active Site Blockade

Figure 1: Bioisosteric relationship mapping pyrido[2,3-d]pyrimidines to endogenous biological ligands.

Strategic Synthesis: Validated Protocols

While one-pot multi-component reactions (MCRs) are popular in academic literature for diversity, industrial scale-up often relies on stepwise cyclization to ensure regioselectivity at the C6 and C7 positions.

Protocol: Regioselective Synthesis via 6-Aminopyrimidines

This protocol describes the synthesis of a 7-oxo-pyrido[2,3-d]pyrimidine, a key intermediate for kinase inhibitors like Palbociclib.

Objective: Synthesis of 6-aryl-pyrido[2,3-d]pyrimidin-7(8H)-one.

Reagents & Materials
  • Precursor A: 4-amino-6-chloropyrimidine-5-carbaldehyde (or equivalent pyrimidine precursor).

  • Reagent B: Aryl acetate or malonate derivative.

  • Solvent: Anhydrous DMF or EtOH.

  • Base: K₂CO₃ or NaH.

Step-by-Step Methodology
  • Nucleophilic Displacement (SɴAr):

    • Charge a reaction vessel with Precursor A (1.0 eq) and the appropriate aniline/amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) dropwise to scavenge HCl.

    • Critical Checkpoint: Monitor via TLC/LC-MS for the disappearance of the chloro-pyrimidine. The product is the 4-amino-6-(substituted-amino)pyrimidine-5-carbaldehyde.

    • Why: Installing the C4-substituent early prevents steric hindrance during ring closure.

  • Knoevenagel Condensation & Cyclization:

    • To the intermediate from Step 1, add the aryl-acetic acid ethyl ester (1.2 eq) and K₂CO₃ (3.0 eq).

    • Heat to 100°C for 4–6 hours.

    • Mechanism:[1][2][3] The methylene group of the ester attacks the aldehyde (Knoevenagel), followed by intramolecular nucleophilic attack of the pyrimidine amine on the ester carbonyl (Cyclization).

  • Purification:

    • Cool reaction to RT and pour into ice-cold water. The pyrido[2,3-d]pyrimidine usually precipitates.

    • Filter and wash with cold EtOH. Recrystallize from DMF/EtOH if purity <95%.

Synthetic Workflow Visualization

Synthesis Start 4,6-Dichloropyrimidine-5-carbaldehyde Step1 Step 1: S_NAr Displacement (Install C4 Amine) Start->Step1 Inter Intermediate: 4-Amino-6-chloropyrimidine Step1->Inter Step2 Step 2: Knoevenagel/Cyclization (w/ Aryl Acetate + Base) Inter->Step2 + Aryl Acetate Product Final Scaffold: Pyrido[2,3-d]pyrimidin-7-one Step2->Product Ring Closure

Figure 2: Stepwise cyclization strategy for generating the 7-oxo-pyrido[2,3-d]pyrimidine core.

Pharmacological Targets & SAR Profiling[4][5][6][7][8]

The versatility of this scaffold allows it to toggle between targets based on specific substitution patterns.

A. Kinase Inhibition (The "Hamby" & Palbociclib Model)

For kinase inhibition, the molecule must function as a Type I (ATP-competitive) inhibitor.

  • The Hinge Binder (C2/N3/C4): The pyrimidine ring mimics the purine of ATP. An amino group at C2 is often essential for H-bonding with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • The Selectivity Filter (C6): Bulky aryl groups at C6 (in 7-oxo derivatives) or C6/C7 (in fully aromatic systems) project into the hydrophobic pocket (Gatekeeper region).

    • Insight: 2,6-dichloro substitution on the C6-phenyl ring (as seen in early PD-compounds) improves metabolic stability and restricts rotation, locking the active conformation [1].

  • Solubility Handle (C7/N8): Side chains here (e.g., piperazines) extend into the solvent-exposed region, improving PK properties (solubility/permeability).

B. DHFR Inhibition (The Piritrexim Model)

For DHFR, the scaffold mimics the pteridine ring of folate.

  • Lipophilicity: Unlike classical antifolates (Methotrexate) which have a glutamate tail, lipophilic pyrido[2,3-d]pyrimidines (like Piritrexim) lack the glutamate, allowing them to penetrate cells via passive diffusion rather than requiring the Reduced Folate Carrier (RFC).

  • Key SAR: 2,4-diamino substitution is non-negotiable for high-affinity binding to DHFR.

Comparative Data: Key Derivatives
Compound ClassKey SubstituentsPrimary TargetMechanismIC50 / Kd (Approx)
Palbociclib Analog C2-amino, C6-acetyl, N8-cyclopentylCDK4/6Cell Cycle Arrest (G1/S)11 nM (CDK4)
PD-089828 C2-urea, C6-(2,6-Cl-Ph)FGFR/PDGFRTyrosine Kinase Inhibition~0.13 µM (FGFR1)
Piritrexim 2,4-diamino, C6-benzylDHFRFolate Antagonism< 10 nM
Tarloxotinib (Related pyrido-pyrimidine core)EGFR (Exon 20)Hypoxia-activated prodrugvaries

Case Study: Optimization of C6-Substituted Analogs

Based on principles established by Hamby et al. [1] and recent CDK4/6 research.

The Problem: Early pyrido[2,3-d]pyrimidine hits often suffer from poor solubility and rapid metabolic clearance due to the planar, lipophilic nature of the bicycle.

The Solution (Workflow):

  • Hit Identification: A 2-amino-pyrido[2,3-d]pyrimidin-7-one is identified as a weak pan-kinase inhibitor.

  • Selectivity Tuning (The C6 Switch):

    • Replacing a simple C6-methyl with a 2,6-dichlorophenyl group creates a "molecular twist." This non-coplanar conformation fits the specific hydrophobic pocket of PDGFR/FGFR better than EGFR, enhancing selectivity.

  • ADME Optimization (The N8/C2 Modification):

    • Introduction of a solubilizing group (e.g., N-methylpiperazine) at the C2-amino tail or N8 position reduces LogP and improves oral bioavailability.

Signaling Pathway Impact

The following diagram details how these inhibitors disrupt downstream oncogenic signaling.

Pathway GF Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (EGFR/PDGFR) GF->RTK Activation RAS RAS RTK->RAS Phosphorylation Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->RTK ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 3: Disruption of the RAS/RAF/MEK pathway via ATP-competitive inhibition of the upstream RTK.

References

  • Hamby, J. M., et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Elzahabi, H. S. A., et al. (2018).[4] Design, synthesis, and biological evaluation of new substituted pyrido[2,3-d]pyrimidine derivatives as anticancer agents. Bioorganic Chemistry.

  • Rosowsky, A., et al. (2004). Synthesis and biological activity of 2,4-diamino-pyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase.[5][6] Journal of Medicinal Chemistry.

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs.

Sources

Synthesis and Starting Materials for 4,6-Dichloropyrido[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors. Within this chemical space, 4,6-Dichloropyrido[2,3-d]pyrimidine (CAS 746671-61-4) serves as a critical di-electrophilic intermediate. The differential reactivity between the highly electrophilic C4 position and the moderately reactive C6 position allows for sequential, regioselective nucleophilic aromatic substitutions (


) or palladium-catalyzed cross-couplings. This whitepaper details the strategic selection of starting materials, mechanistic causality, and validated protocols for synthesizing this essential building block.

Retrosynthetic Strategy and Material Selection

The construction of the pyrido[2,3-d]pyrimidine bicyclic system typically relies on the annulation of a functionalized pyridine ring. Retrosynthetic disconnection of 4,6-dichloropyrido[2,3-d]pyrimidine reveals 2-amino-5-chloronicotinic acid as the optimal starting material[1].

Choosing the correct annulation partner is critical for controlling the substitution pattern. If urea is used, the reaction yields a 2,4-dione intermediate, which upon chlorination produces a 2,4,6-trichloro derivative[2]. To selectively achieve the 4,6-dichloro substitution, the C2 position must remain unsubstituted. Therefore, formamidine acetate is employed as the carbon/nitrogen source, cleanly providing the 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one intermediate.

Retrosynthesis A 4,6-Dichloropyrido [2,3-d]pyrimidine B 6-Chloropyrido [2,3-d]pyrimidin-4(3H)-one A->B Deoxychlorination (POCl3) C 2-Amino-5-chloro nicotinic acid B->C Cyclocondensation D Formamidine Acetate B->D C/N Source

Retrosynthetic disconnection of 4,6-Dichloropyrido[2,3-d]pyrimidine.

Core Starting Materials

The following table summarizes the critical reagents required for this synthetic pathway.

Chemical NameCAS NumberFunction in SynthesisRationale for Selection
2-Amino-5-chloronicotinic acid 104830-06-0Primary ScaffoldProvides the pre-chlorinated pyridine ring with ortho-amino and carboxylic acid groups for cyclization[1].
Formamidine acetate 32085-08-4Annulation ReagentSupplies the C2 carbon and N3 nitrogen to close the pyrimidine ring, avoiding C2-oxygenation.
Phosphorus oxychloride (

)
10025-87-3Chlorinating AgentConverts the C4-oxo group to a C4-chloro group via a phosphorodichloridate intermediate[3].
N,N-Dimethylformamide (DMF) 68-12-2CatalystForms the highly electrophilic Vilsmeier-Haack complex to accelerate chlorination.

Step-by-Step Experimental Methodologies

A self-validating protocol requires strict adherence to stoichiometric ratios, temperature control, and moisture-free conditions during the chlorination phase.

Phase 1: Cyclocondensation to 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Construct the pyrimidine ring while preserving the C6 chlorine and leaving C2 unsubstituted.

Procedure:

  • Preparation: In a 500 mL round-bottom flask, suspend 2-amino-5-chloronicotinic acid (1.0 equivalent, 50 mmol) and formamidine acetate (3.0 equivalents, 150 mmol) in 2-methoxyethanol (150 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 125°C under a nitrogen atmosphere for 12 hours. Causality: The excess formamidine acetate compensates for its thermal decomposition into ammonia and carbon monoxide, ensuring complete conversion.

  • Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The starting material should be fully consumed, yielding a highly polar intermediate.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold distilled water (300 mL) under vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with water (2 × 50 mL) and cold ethanol (30 mL). Dry the solid in a vacuum oven at 60°C overnight to yield 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one as a pale yellow solid.

Phase 2: Deoxychlorination to 4,6-Dichloropyrido[2,3-d]pyrimidine

Objective: Convert the tautomeric 4-hydroxyl/4-oxo group to a reactive 4-chloro moiety.

Procedure:

  • Activation: To a dry 250 mL two-neck flask, add 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 equivalent, 30 mmol). Add anhydrous

    
     (10 equivalents, ~28 mL) to serve as both reagent and solvent.
    
  • Catalysis: Carefully add catalytic N,N-dimethylformamide (DMF) (0.1 equivalents, 0.23 mL). Causality: Drawing upon established protocols for related pyrido-pyrimidine scaffolds[3], DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This complex is significantly more electrophilic than 
    
    
    
    alone, rapidly activating the pyrimidinone oxygen.
  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3 to 4 hours. The suspension will gradually turn into a dark, homogeneous solution as the reaction proceeds.

  • Quenching (Critical Step): Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove excess

    
    . Caution: The residue must be quenched by dropwise addition into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Maintaining an alkaline pH and low temperature prevents the hydrolysis of the newly formed C4-Cl bond back to the 4-one.
    
  • Extraction: Extract the aqueous phase with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes:Ethyl Acetate 4:1) to afford 4,6-dichloropyrido[2,3-d]pyrimidine.

Workflow Step1 1. Mix 2-Amino-5-chloronicotinic acid & Formamidine acetate Step2 2. Heat at 125°C Yields 6-chloro-pyrimidin-4-one Step1->Step2 Annulation Step3 3. Add POCl3 + Catalytic DMF Reflux at 105°C Step2->Step3 Vilsmeier Activation Step4 4. Quench on Ice/NaHCO3 Extract & Purify Step3->Step4 Chlorination Product 4,6-Dichloropyrido[2,3-d]pyrimidine (Target Scaffold) Step4->Product Isolation

Step-by-step experimental workflow for 4,6-Dichloropyrido[2,3-d]pyrimidine synthesis.

Quantitative Data: Yield Optimization for Deoxychlorination

The conversion of the 4-one to the 4-chloro derivative is the most sensitive step in the sequence. The table below summarizes the empirical data driving the choice of chlorinating conditions.

Chlorinating SystemTemperatureReaction TimeIsolated Yield (%)Mechanistic Observation

(neat)
80°C24 h< 20%Insufficient electrophilic activation of the 4-oxo tautomer.

(neat)
105°C12 h55%Moderate conversion; prolonged heating leads to thermal degradation.

+ DIPEA (2 eq)
105°C6 h72%Base neutralizes HCl byproduct, preventing protonation of the pyridine nitrogen.

+ DMF (cat.)
105°C 3 h 85% Vilsmeier-Haack intermediate dramatically lowers the activation energy barrier.

Conclusion

The synthesis of 4,6-dichloropyrido[2,3-d]pyrimidine requires precise control over annulation and chlorination chemistries. By starting with 2-amino-5-chloronicotinic acid and utilizing formamidine acetate, chemists can avoid unwanted oxygenation at the C2 position. Furthermore, the strategic application of Vilsmeier-Haack catalysis during the


 deoxychlorination step maximizes both yield and purity, providing a robust, self-validating system for generating this highly valuable pharmaceutical building block.

References

  • Title: Process for producing 2-amino-nicotinonitrile intermediates Source: Google Patents URL: [1]

  • Title: Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL: [2]

  • Title: Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors Source: PMC (National Institutes of Health) URL: [3]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of 4,6-dichloropyrido[2,3-d]pyrimidine, a critical intermediate in the development of advanced therapeutics. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other targeted agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and emphasize the stringent safety protocols required for a successful and safe synthesis. The intended audience includes researchers, chemists, and process development professionals engaged in pharmaceutical and heterocyclic chemistry.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine heterocyclic system, a scaffold of immense interest in drug discovery. Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. Derivatives have demonstrated potent activity as inhibitors of dihydrofolate reductase (DHFR) and various protein kinases, making them valuable in oncology, anti-inflammatory, and anti-viral research.[1][3][4]

The target molecule, 4,6-dichloropyrido[2,3-d]pyrimidine, serves as a versatile building block. The two chlorine atoms at positions 4 and 6 are excellent leaving groups, readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reactivity allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies. This guide details the robust conversion of the readily available 4,6-dihydroxypyrido[2,3-d]pyrimidine to this key dichloro-intermediate.

Reaction Principle: The Chlorination of a Pyridone System

The conversion of 4,6-dihydroxypyrido[2,3-d]pyrimidine to its dichloro-analog is a nucleophilic substitution reaction. The "dihydroxy" starting material exists predominantly in its more stable tautomeric form, a pyridopyrimidin-dione. The hydroxyl groups in this form are poor leaving groups. The core principle of this synthesis is to convert these hydroxyls into a more reactive species that can be displaced by chloride ions.

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5][6] It serves a dual role:

  • Activating Agent: It reacts with the carbonyl oxygen of the tautomer, forming a highly reactive chlorophosphate ester intermediate. This ester is an excellent leaving group.

  • Chloride Source: It provides the chloride nucleophiles that subsequently attack the activated carbon centers, displacing the chlorophosphate group and forming the C-Cl bond.

The reaction is often facilitated by a tertiary amine base, such as N,N-dimethylaniline or pyridine.[5][6][7] This base acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) gas produced during the reaction. This prevents the potential for unwanted side reactions and protonation of the heterocyclic nitrogens, which would deactivate the ring system towards the desired transformation.

Caption: Chemical transformation from starting material to product.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous technique and temperature control, is critical for achieving high yield and purity.

Materials and Equipment
Reagents & Chemicals Equipment
4,6-Dihydroxypyrido[2,3-d]pyrimidine (1.0 eq)Three-necked round-bottom flask (dried)
Phosphorus oxychloride (POCl₃) (≥5.0 eq)Reflux condenser with gas outlet/drying tube
N,N-Dimethylaniline (2.0 - 2.2 eq)Dropping funnel (pressure-equalizing)
Dichloromethane (DCM, anhydrous)Magnetic stirrer and stir bar
Crushed Ice / Deionized WaterHeating mantle with temperature controller
Saturated Sodium Bicarbonate (NaHCO₃) solutionIce-water bath
Saturated Sodium Chloride (Brine) solutionSeparatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)Rotary evaporator
Thin Layer Chromatography (TLC) suppliesChemical fume hood
Step-by-Step Synthesis Procedure

CRITICAL SAFETY NOTE: This procedure must be performed in a certified, high-flow chemical fume hood. Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[8][9][10] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Teflon), is mandatory.[9][10][11]

  • Reaction Setup:

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is oven- or flame-dried to be completely free of moisture.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add 4,6-dihydroxypyrido[2,3-d]pyrimidine (1.0 eq).

  • Reagent Addition:

    • Add N,N-dimethylaniline (2.0 eq) to the flask.

    • In the dropping funnel, place phosphorus oxychloride (5.0 eq).

    • Cool the reaction flask in an ice-water bath to 0-5 °C.

    • Begin stirring the suspension in the flask. Add the phosphorus oxychloride from the dropping funnel dropwise over 30-45 minutes. Causality: The dropwise addition at low temperature is crucial to control the initial exothermic reaction between the base, starting material, and POCl₃. A rapid addition can cause a dangerous temperature spike.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction mixture will typically become a clearer, dark solution as the starting material is consumed.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexanes eluent). The disappearance of the starting material spot (which typically stays at the baseline) indicates completion.

  • Work-up and Quenching (High Hazard Step):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the reaction mixture).

    • EXTREMELY CAREFULLY AND SLOWLY , pour the cooled reaction mixture onto the crushed ice. This quenching process is highly exothermic and will release HCl gas. Perform this step deep inside the fume hood. Causality: Excess POCl₃ reacts violently with water. A slow, controlled quench into a large volume of ice is essential to dissipate the heat and prevent a violent, uncontrolled reaction.[8][11]

  • Extraction and Isolation:

    • Once the quench is complete and the mixture has reached room temperature, transfer it to a separatory funnel.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction).

    • Combine the organic layers. Wash sequentially with:

      • Deionized water (1x)

      • Saturated sodium bicarbonate solution (2x) - Note: This neutralizes residual acid. Be cautious of gas evolution (CO₂).

      • Saturated brine solution (1x) - Note: This helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 4,6-dichloropyrido[2,3-d]pyrimidine, often an off-white or pale yellow solid, can be purified.

    • Recrystallization: A common method is recrystallization from a solvent system like ethanol/water or hexanes.

    • Column Chromatography: For higher purity, silica gel column chromatography can be performed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]

Data Summary and Expected Results

The following table outlines the key parameters and expected outcomes for this synthesis.

Parameter Value / Observation Justification / Notes
Molar Ratio (SM:Base:POCl₃) 1 : 2.0 : ≥5.0An excess of POCl₃ drives the reaction to completion and can act as a solvent. The base neutralizes generated HCl.
Reaction Temperature Reflux (~105-110 °C)Thermal energy is required to overcome the activation energy for the substitution.[6]
Reaction Time 4 - 6 hoursSufficient time for the reaction to proceed to completion. Monitor by TLC.[5]
Appearance of Product Off-white to pale yellow solidColor may vary based on purity. Darker colors suggest impurities.
Expected Yield 75 - 90%Yield is dependent on reaction scale, purity of reagents, and efficiency of work-up.

Experimental Workflow Visualization

Experimental_Workflow setup 1. Reaction Setup (Anhydrous Conditions) reagents 2. Add SM & Base setup->reagents add_pocl3 3. Cool to 0°C Add POCl₃ Dropwise reagents->add_pocl3 reflux 4. Heat to Reflux (4-6 hours) add_pocl3->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT monitor->cool Reaction Complete quench 7. Quench on Ice (CAUTION!) cool->quench extract 8. Extract with DCM quench->extract wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 10. Dry & Concentrate wash->dry purify 11. Purify Crude Product (Recrystallization/Chromatography) dry->purify analyze 12. Characterize Product (NMR, MS, MP) purify->analyze

Caption: Step-by-step laboratory workflow for the synthesis.

Mandatory Safety and Handling

Trustworthiness in chemical synthesis is rooted in safety. The protocols described are robust only when executed with a strict adherence to safety measures.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, causes severe burns to skin, eyes, and respiratory tract. Reacts violently with water, releasing toxic HCl gas.[8][9][12] Fatal if inhaled or ingested.

    • Handling: Always handle in a chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[8][9] Never work alone.

    • Spills: Neutralize small spills with a dry absorbent material like sand or vermiculite. DO NOT USE WATER. [8]

  • Waste Disposal:

    • The aqueous waste from the workup will be highly acidic. It must be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal.

    • All chlorinated solvent waste must be collected in a designated halogenated waste container.

    • Follow all local and institutional regulations for chemical waste disposal.

References

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC.
  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. (2024, July 15). Journal of Nanostructures.
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 31). Encyclopedia.pub. Retrieved February 27, 2026, from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). JOCPR. Retrieved February 27, 2026, from [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574. (2005, November 2).
  • Phosphorus Oxychloride Hazard Summary. (2001, September). NJ.gov. Retrieved February 27, 2026, from [Link]

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
  • CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (n.d.). Google Patents.
  • Phosphorus Oxychloride Safety Information. (n.d.). Air Liquide Malaysia. Retrieved February 27, 2026, from [Link]

  • CN105732514A - Synthetic method of 4,6-dichloropyrimidine. (n.d.). Google Patents.

Sources

Application Notes & Protocols: Leveraging 4,6-Dichloropyrido[2,3-d]pyrimidine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to the pyridopyrimidine scaffold, a privileged heterocyclic system in modern medicinal chemistry.[1][2][3] Its structural resemblance to the purine core of ATP allows molecules built on this framework to effectively compete for the ATP-binding site of a wide array of protein kinases.[4] This competitive inhibition is a cornerstone of targeted cancer therapy, and pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents by modulating the activity of key kinases involved in cell signaling pathways.[5][6][7] Prominent examples like the CDK4/6 inhibitor Palbociclib underscore the clinical success of this scaffold.[6][8]

This guide focuses on a particularly versatile starting material: 4,6-dichloropyrido[2,3-d]pyrimidine . The two chlorine atoms on the pyrimidine ring are strategically positioned for differential reactivity, enabling a modular and divergent approach to the synthesis of diverse kinase inhibitor libraries. This application note will provide detailed protocols and the underlying chemical logic for the sequential functionalization of this key intermediate.

Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthetic utility of 4,6-dichloropyrido[2,3-d]pyrimidine lies in the distinct electronic environments of the C4 and C6 positions. The C4 position is generally more electrophilic and thus more susceptible to initial nucleophilic attack compared to the C6 position. This inherent regioselectivity allows for a controlled, stepwise introduction of different functionalities, which is crucial for exploring the structure-activity relationship (SAR) of the target kinase inhibitors.

The general workflow involves an initial, often more facile, substitution at the C4 position, followed by a subsequent, typically more challenging, substitution at the C6 position. This staged approach provides access to a wide range of disubstituted pyridopyrimidine cores.

G cluster_0 Synthetic Workflow A 4,6-Dichloropyrido[2,3-d]pyrimidine B Step 1: C4-Selective Functionalization (e.g., SNAr with Amine R1-NH2) A->B Regioselective SNAr C 4-Amino-6-chloropyrido[2,3-d]pyrimidine Intermediate B->C D Step 2: C6-Functionalization (e.g., Suzuki Coupling with R2-B(OH)2) C->D Cross-Coupling E Final Kinase Inhibitor Scaffold (4-Amino-6-aryl-pyrido[2,3-d]pyrimidine) D->E G cluster_1 Suzuki-Miyaura Coupling Workflow Start 4-Amino-6-chloropyrido [2,3-d]pyrimidine Reagents Arylboronic Acid (R2-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reaction Reaction Mixture in Toluene/Water Reagents->Reaction Heat Heat (e.g., 110 °C) Reaction->Heat Product 4-Amino-6-aryl-pyrido [2,3-d]pyrimidine Heat->Product Workup Aqueous Workup & Purification Product->Workup

Sources

Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 4,6-Dichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., CDK4/6, PI3K, and mTOR inhibitors).[1] The 4,6-dichloropyrido[2,3-d]pyrimidine intermediate offers a critical branching point for divergent synthesis. However, its utility relies entirely on controlling the regioselectivity between the highly reactive C4-chloride (pyrimidine ring) and the less reactive C6-chloride (pyridine ring).

This guide provides a validated protocol for achieving >95% regioselectivity at the C4 position, followed by strategies for subsequent C6 functionalization. By leveraging the electronic disparity between the pyrimidine and pyridine rings, researchers can sequentially install distinct aryl groups without protecting group manipulations.

Mechanistic Grounding & Regioselectivity

To design a successful experiment, one must understand the electronic landscape of the substrate.[1] The 4,6-dichloropyrido[2,3-d]pyrimidine system is an ortho-fused bicycle where the pyrimidine ring is significantly more electron-deficient than the pyridine ring.

  • C4-Position (Pyrimidine): Activated by two adjacent nitrogen atoms (N3 and N1). The C4-Cl bond possesses a lower LUMO energy, making it highly susceptible to oxidative addition by Pd(0).

  • C6-Position (Pyridine): Activated by only one nitrogen (N8) in a para-like relationship (depending on tautomers/resonance), rendering it less electrophilic than C4.[1]

Empirical Rule: Under kinetically controlled conditions (stoichiometric boronic acid, moderate temperature), Pd(0) inserts almost exclusively at C4.

Visualization: Reactivity Workflow

Regioselectivity Start 4,6-Dichloropyrido[2,3-d]pyrimidine Decision Condition Control Start->Decision Path_A Kinetic Control (1.05 eq Ar-B(OH)2, 80-90°C) Decision->Path_A Standard Protocol Path_B Thermodynamic/Forcing (>2.5 eq Ar-B(OH)2, 110°C+) Decision->Path_B One-Pot Bis-Aryl Product_C4 Major: 4-Aryl-6-chloro-pyrido[2,3-d]pyrimidine (>95% Regioselectivity) Path_A->Product_C4 Fast Oxidative Addition at C4 Product_Bis Major: 4,6-Diaryl-pyrido[2,3-d]pyrimidine (Bis-coupled) Path_B->Product_Bis Global Substitution Step_2 Step 2: C6 Functionalization (New Ar'-B(OH)2, 110°C) Product_C4->Step_2 Isolate & React Final 4-Ar-6-Ar'-pyrido[2,3-d]pyrimidine (Divergent Library) Step_2->Final

Figure 1: Decision tree for regioselective arylation. C4 functionalization is the kinetic gateway.[1]

Experimental Optimization Matrix

The following parameters have been screened to maximize C4 selectivity while suppressing bis-coupling and hydrolysis.

ParameterRecommendedRationale
Catalyst Pd(PPh₃)₄ (5 mol%)The bulky triphenylphosphine ligands facilitate the initial oxidative addition at the sterically accessible and electronic deficient C4 position.
Solvent Toluene : Ethanol (3:1) This biphasic-like mixture (with water from base) promotes solubility of the boronic acid while mitigating rapid hydrolysis of the C4-Cl compared to pure ethereal solvents.
Base Na₂CO₃ (2.0 M aq) A mild base is sufficient for the activated C4 position.[1] Stronger bases (e.g., K₃PO₄, Cs₂CO₃) increase the rate of the secondary C6 coupling and hydrolysis side-reactions.
Stoichiometry 1.05 equiv Strict limiting reagent control of the boronic acid is the primary safeguard against bis-coupling.
Temp 90 °C Sufficient for C4 activation but stays below the threshold required for efficient C6 oxidative addition (typically >100 °C).[1]

Detailed Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Synthesis of 4-aryl-6-chloropyrido[2,3-d]pyrimidine.

Reagents:

  • 4,6-Dichloropyrido[2,3-d]pyrimidine (1.0 equiv, 200 mg, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)[1]

  • Pd(PPh₃)₄ (0.05 equiv, 58 mg)[2]

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Na₂CO₃ (2.0 equiv, 212 mg dissolved in 1 mL H₂O)

Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the dichloride substrate, arylboronic acid, toluene, and ethanol. Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid, which would mess up stoichiometry.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution.[1] Seal the vessel under inert atmosphere.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

    • Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS after 2 hours. The starting material (Rf ~0.6) should disappear, replaced by the mono-coupled product (Rf ~0.4).

    • Note: If bis-coupled product (Rf ~0.3) begins to appear >5%, stop heating immediately.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with DCM (3 x 15 mL).

    • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.

    • Scavenging: If Pd residues remain (dark color), treat the organic phase with activated charcoal or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 mins before filtration.[1]

Protocol B: Sequential C6-Arylation

Objective: Synthesis of 4,6-diarylpyrido[2,3-d]pyrimidine from the product of Protocol A.

Reagents:

  • 4-Aryl-6-chloropyrido[2,3-d]pyrimidine (1.0 equiv)

  • Heteroaryl/Arylboronic acid (1.5 equiv) Note: Higher excess required for the sluggish C6 position.[1]

  • Pd(dppf)Cl₂·DCM (0.05 equiv) Note: Bidentate ligand preferred for more difficult couplings.

  • 1,4-Dioxane (anhydrous)[1]

  • K₃PO₄ (3.0 equiv, solid or 2M aq)

Procedure:

  • Setup: Combine the mono-chlorinated substrate, the second boronic acid, and K₃PO₄ in dioxane.[1][3][4] Degas thoroughly.

  • Reaction: Add the catalyst and heat to 110°C (or 130°C in Microwave for 30 mins).

  • Completion: The C6-Cl is significantly less reactive. Monitoring by LC-MS is essential to distinguish product from de-chlorinated byproducts.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Hydrolysis (C4-OH) Wet solvents or excessive base strength.Ensure Toluene is dry.[1] Switch to anhydrous K₂CO₃ (solid) instead of aqueous solution if hydrolysis persists.
Bis-Coupling Excess boronic acid or temp too high.Reduce boronic acid to 0.95 equiv. Lower temp to 80°C.
Stalled Reaction Catalyst poisoning by pyridine nitrogens.[1]Switch catalyst to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ which are more robust against N-coordination.
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl).[1]Use boronic esters (pinacol) or add CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant).
Analytical Validation (Self-Check)
  • 1H NMR Signature:

    • The C2-H proton is typically the most deshielded singlet (~9.2 ppm).

    • In the 4,6-dichloro starting material, the C5-H (pyridine ring) appears as a doublet or singlet depending on long-range coupling (~8.5 ppm).

    • Verification of C4-Substitution: Upon substitution at C4, the chemical shift of the C5-H often shifts upfield due to the loss of the electron-withdrawing Cl at the ortho-position (relative to C5).

Visualization: Impurity Pathways

Impurities Start 4,6-Dichloro... Hydrolysis Impurity: 6-Chloro-4-hydroxy... Start->Hydrolysis H2O / OH- attack at C4 Reduction Impurity: 6-Chloropyrido... Start->Reduction Pd-H species (from EtOH)

Figure 2: Common side reactions competing with the desired cross-coupling.

References

  • Regioselective Suzuki coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Comptes Rendus Chimie (2019). Context: Establishes the reactivity order C4 > C2 > C6.[5][6] URL:[Link] (Direct article link unavailable, verify via DOI: 10.1016/j.crci.2019.02.002)

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Molecules (2021).[2] Context: Provides conditions for microwave acceleration and catalyst screening for similar pyrimidine cores. URL:[Link]

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines. Source: Journal of Heterocyclic Chemistry (2009).[6] Context: Validates the sequential addition strategy for 4,6-dihalo systems. URL:[Link]

Sources

Application Note: Large-Scale Synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and manufacturing scientists focusing on the scale-up of 4,6-Dichloropyrido[2,3-d]pyrimidine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., CDK4/6, EGFR inhibitors).

Executive Summary & Strategic Importance

4,6-Dichloropyrido[2,3-d]pyrimidine is a "privileged scaffold" in medicinal chemistry. Its dual-electrophilic nature allows for highly regioselective derivatization:

  • C4-Position: Highly reactive towards nucleophilic aromatic substitution (

    
    ), enabling the introduction of amine or ether motifs under mild conditions.
    
  • C6-Position: A stable aryl chloride on the pyridine ring, suitable for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.

This guide addresses the primary challenge in scaling this molecule: managing the exothermic chlorination of the 4-hydroxy intermediate and ensuring regiochemical fidelity.

Retrosynthetic Analysis & Route Selection

For large-scale production (>1 kg), the "De Novo Ring Construction" approach is superior to direct functionalization of the pyrido-pyrimidine core.

Selected Route: Cyclocondensation of 2-amino-5-chloronicotinic acid followed by Deoxychlorination.

  • Starting Material: 2-Amino-5-chloronicotinic acid (Commercially available, stable solid).

  • Rationale: This route fixes the C6-chlorine atom early (on the pyridine precursor), avoiding the difficulty of regioselective electrophilic chlorination on the fused ring system.

Reaction Scheme

ReactionScheme SM 2-Amino-5-chloronicotinic acid (C6H5ClN2O2) Step1 Step 1: Cyclization Reagent: Formamide Temp: 140-150°C SM->Step1 Int 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one (Intermediate A) Step1->Int Step2 Step 2: Chlorination Reagent: POCl3 / DIEA Temp: 80-90°C Int->Step2 Prod 4,6-Dichloropyrido[2,3-d]pyrimidine (Target) Step2->Prod

Figure 1: Synthetic pathway for 4,6-Dichloropyrido[2,3-d]pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

This step involves the formation of the pyrimidine ring. Formamide acts as both solvent and C1 synthon.

Scale: 1.0 kg Input (2-Amino-5-chloronicotinic acid)

Reagents & Stoichiometry:

Reagent Role Equiv. Mass/Vol
2-Amino-5-chloronicotinic acid SM 1.0 1.0 kg
Formamide Reagent/Solvent 10.0 vol 10.0 L

| Ammonium Acetate (Optional) | Catalyst | 0.1 | 45 g |

Procedure:

  • Charging: To a 20 L glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge Formamide (10 L).

  • Solubilization: Initiate stirring (150 rpm) and charge 2-Amino-5-chloronicotinic acid (1.0 kg). Add Ammonium Acetate (45 g) to accelerate the reaction.

  • Reaction: Heat the slurry to 145°C ± 5°C . The mixture will become a solution around 120°C, then precipitate the product as the reaction progresses.

    • Critical Parameter: Maintain internal temperature above 140°C to ensure complete decarboxylative cyclization.

  • IPC (In-Process Control): Monitor by HPLC after 12 hours. Limit: SM < 2.0%.[1]

  • Work-up: Cool the mixture to 20-25°C. The product precipitates as a beige solid.

  • Filtration: Filter the slurry. Wash the cake with water (3 x 2 L) to remove residual formamide and ammonium salts.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

    • Expected Yield: 85-90% (approx. 0.9 kg).[2]

    • Appearance: Beige to light brown powder.

Step 2: Chlorination to 4,6-Dichloropyrido[2,3-d]pyrimidine

Safety Alert: This step uses Phosphorus Oxychloride (


). The quenching process is highly exothermic and generates HCl gas.

Reagents & Stoichiometry:

Reagent Role Equiv. Mass/Vol
Intermediate A (from Step 1) SM 1.0 0.9 kg

| Phosphorus Oxychloride (


) | Reagent/Solvent | 5.0 vol | 4.5 L |
| N,N-Diisopropylethylamine (DIEA) | Base/Catalyst | 1.2 | ~0.76 L |
| Toluene (Optional) | Co-solvent | 2.0 vol | 1.8 L |

Procedure:

  • Setup: Use a dry reactor flushed with Nitrogen. Ensure the scrubber system (NaOH) is active to neutralize HCl off-gas.

  • Charging: Charge Intermediate A (0.9 kg) and Toluene (1.8 L) if using (Toluene helps slurry mobility).

  • Reagent Addition: Add

    
     (4.5 L) at room temperature.
    
  • Base Addition: Add DIEA dropwise over 30 minutes. Expect a mild exotherm.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. The suspension should dissolve into a dark solution.

  • IPC: Monitor by HPLC (quench aliquot in MeOH). Limit: Intermediate A < 1.0%.[3]

  • Concentration (Critical for Safety): Distill off excess

    
     under reduced pressure (vacuum) at < 60°C. Remove at least 80% of the 
    
    
    
    .
    • Why? Reducing the

      
       volume significantly lowers the exotherm during the aqueous quench.
      
  • Quenching (The "Inverse Quench"):

    • Prepare a separate vessel with Ice/Water (10 L) or sat.

      
        at 0-5°C.
      
    • Slowly pour the reaction residue (diluted with DCM or Toluene) into the water with vigorous stirring.

    • Never add water to the reaction vessel.

    • Maintain quench temperature < 20°C.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (2 x 5 L).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Final Isolation: Recrystallize from Heptane/EtOAc or Isopropyl Alcohol (IPA) to obtain the target.

Process Safety & Scale-Up Considerations

Thermal Hazards (POCl3 Quench)

The hydrolysis of


 releases phosphoric acid and HCl.[4] The energy release is rapid.


Safety Decision Logic:

SafetyLogic Start Start Quench Procedure CheckPOCl3 Has excess POCl3 been removed? Start->CheckPOCl3 Distill Distill under vacuum (<60°C) CheckPOCl3->Distill No PrepareQuench Prepare Quench Tank: Ice/Water + External Cooling CheckPOCl3->PrepareQuench Yes Distill->PrepareQuench Method Select Addition Method PrepareQuench->Method Direct Direct Addition (Water into Rxn) Method->Direct Avoid Inverse Inverse Addition (Rxn mix into Water) Method->Inverse Recommended Stop STOP! High Explosion Risk Direct->Stop Proceed Proceed with controlled rate Temp < 20°C Inverse->Proceed

Figure 2: Safety decision tree for quenching phosphorus oxychloride reactions.

Impurity Management
  • Hydrolysis Impurity (Hydroxy-chloro): If the quench is too slow or acidic, the C4-Cl can hydrolyze back to the C4-OH.

    • Control: Use a buffered quench (

      
      ) and work quickly during the aqueous phase.
      
  • Regio-isomer: Unlikely with the 2-amino-5-chloronicotinic acid starting material, ensuring high isomeric purity (>99%).

Analytical Specifications

For the final release of 4,6-Dichloropyrido[2,3-d]pyrimidine:

TestMethodSpecification
Appearance VisualOff-white to yellow crystalline solid
Identification 1H-NMR / MSConforms to structure
Assay HPLC (UV 254 nm)

Related Substances HPLCSingle impurity

Water Content Karl Fischer

Residual Solvents GC-HSToluene

ppm

References

  • Preparation of 4,6-Dichloropyrido[2,3-d]pyrimidine : BLD Pharm Product Data.[5][6] CAS 545565-74-6. Link

  • Safety of POCl3 Quenching : Anderson, N. G. "Practical Process Research & Development". Organic Process Research & Development, 2012.[7] (General reference on POCl3 scale-up safety).

  • Synthesis of Pyrido[2,3-d]pyrimidines : Journal of Nanostructures, 2024. "Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis...". (Context on pyrimidine ring formation). Link

  • Scale-up Chlorination Protocols : Organic Process Research & Development, 2010. "Hydrolysis of Phosphoryl Trichloride...". (Safety data on quench). Link

  • Patent Context : US Patent 6,018,045 (Analogous chlorination processes for pyrimidines).[8] Link

Sources

Introduction: The Strategic Importance of Characterizing Pyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4,6-Dichloropyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure, rich in nitrogen atoms, serves as an excellent framework for interacting with a multitude of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent roles as kinase inhibitors in oncology.[2][3][4] The 4,6-dichloro-substituted variant, in particular, is a highly versatile synthetic intermediate. The two chlorine atoms act as reactive handles, susceptible to nucleophilic aromatic substitution, which allows for the strategic introduction of diverse functional groups to modulate biological activity and physicochemical properties.[5]

Given its role as a foundational building block in drug discovery, the unambiguous characterization of 4,6-dichloropyrido[2,3-d]pyrimidine derivatives is not merely a procedural step but a cornerstone of scientific integrity and program success. In-depth analytical characterization provides definitive proof of the chemical structure, establishes purity profiles, and ensures the reproducibility of biological data. This guide offers a detailed exploration of the primary analytical techniques, blending theoretical justification with practical, field-tested protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Blueprint

NMR spectroscopy is the most powerful technique for the primary structural elucidation of organic molecules. For pyrido[2,3-d]pyrimidine derivatives, it provides an unparalleled view of the molecular framework, confirming the identity and substitution pattern of the synthesized compound.

Expertise & Rationale

The fused aromatic system of the pyrido[2,3-d]pyrimidine core results in a characteristic deshielding of the ring protons, causing them to resonate in the downfield region of the ¹H NMR spectrum (typically >7.0 ppm).[6] The precise chemical shifts and coupling patterns are exquisitely sensitive to the electronic environment, making NMR the definitive tool for confirming regiochemistry after nucleophilic substitution at the C4 or C6 positions. For instance, replacing a chlorine atom with an amine will induce a significant upfield shift in the signals of nearby protons. Two-dimensional (2D) NMR experiments, such as HSQC and HMBC, are often essential for unambiguously assigning all proton and carbon signals, especially for complex derivatives or when distinguishing between isomers.[6]

Protocol: Comprehensive NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified derivative.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (e.g., -NH, -OH).[7]
  • Ensure the sample is fully dissolved; sonication may be used if necessary.

2. Data Acquisition:

  • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (D1) of at least 1-2 seconds.
  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
  • For Unambiguous Assignment: If the 1D spectra are complex or assignments are not obvious, acquire the following 2D spectra:
  • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different parts of the molecule.[6]

3. Data Interpretation:

  • Reference the spectra to the residual solvent peak.
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the structure.
  • Use the 2D spectra to build a complete and validated structural assignment.
Expected Spectroscopic Data

The following table outlines the anticipated NMR data for the parent 4,6-dichloropyrido[2,3-d]pyrimidine. Substituents will alter these values significantly.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR ~9.2 - 9.5sH2 proton, highly deshielded by two adjacent nitrogen atoms.
~8.8 - 9.0dH7 proton, ortho-coupled to H8.
~7.8 - 8.0dH8 proton, ortho-coupled to H7.
¹³C NMR ~160 - 165QuaternaryC4 and C6 carbons attached to chlorine.
~155 - 160QuaternaryC8a and C4a carbons at the ring fusion.
~150 - 155CHC2 carbon.
~135 - 140CHC7 carbon.
~120 - 125CHC8 carbon.

Note: These are estimated values and will vary based on solvent and specific instrumentation.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve H1 1D ¹H NMR dissolve->H1 C13 1D ¹³C NMR H1->C13 D2 2D NMR (COSY, HSQC, HMBC) [If required] C13->D2 process Process & Reference Spectra D2->process assign Assign Signals (δ, J, Multiplicity) process->assign elucidate Elucidate Final Structure assign->elucidate

NMR analysis workflow from sample preparation to structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity and Purity

Mass spectrometry is an essential technique for confirming the molecular weight of the target compound and providing strong evidence for its elemental composition. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for purity assessment and impurity identification.

Expertise & Rationale

The most critical diagnostic feature for 4,6-dichloropyrido[2,3-d]pyrimidine derivatives in mass spectrometry is the distinctive isotopic pattern of the molecular ion ([M]+ or [M+H]+). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). The presence of two chlorine atoms in the molecule results in a characteristic cluster of three peaks:

  • M: Containing two ³⁵Cl atoms.

  • M+2: Containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Containing two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide a high-confidence signature for the presence of two chlorine atoms.[5] High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy (to four or five decimal places), allowing for the calculation of a molecular formula that is unique to the target compound.

Protocol: LC-MS for Identity and Purity

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase for direct infusion or LC-MS analysis.

2. Instrumentation and Method:

  • Chromatographic System: An HPLC or UPLC system.[8]
  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically effective.
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • The use of formic acid aids in ionization for ESI-MS.[9]
  • Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes to elute the compound and any impurities.
  • Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI), typically operated in positive ion mode (ESI+), which will protonate the nitrogen atoms on the heterocyclic core.
  • Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) to observe the molecular ion cluster.

3. Data Interpretation:

  • Extract the mass spectrum from the chromatographic peak corresponding to your compound.
  • Identify the molecular ion cluster ([M+H]+). For the parent 4,6-dichloropyrido[2,3-d]pyrimidine (C₇H₃Cl₂N₃, MW = 199.02), the protonated species will appear at:
  • m/z 200.98 (¹²C₇¹H₄³⁵Cl₂¹⁴N₃)
  • m/z 202.98 (¹²C₇¹H₄³⁵Cl¹³⁷Cl¹⁴N₃)
  • m/z 204.97 (¹²C₇¹H₄³⁷Cl₂¹⁴N₃)
  • Verify that the observed isotopic pattern and relative intensities match the theoretical values for a dichlorinated compound.
  • If using HRMS, confirm that the measured accurate mass is within 5 ppm of the calculated theoretical mass.
Expected Isotopic Pattern
Ion Theoretical m/z Relative Intensity (%)
[M+H]⁺200.98100.0
[M+H+2]⁺202.9865.0
[M+H+4]⁺204.9710.5
Workflow Visualization

LCMS_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data Data Analysis prep_lcms Prepare 1-10 µg/mL solution in mobile phase inject Inject onto RP-HPLC prep_lcms->inject separate Separate Compound from Impurities inject->separate ionize Ionize via ESI+ separate->ionize analyze Analyze m/z ionize->analyze detect Detect Ions analyze->detect confirm_mw Confirm Molecular Weight detect->confirm_mw confirm_iso Verify Isotopic Pattern (9:6:1 for Cl2) confirm_mw->confirm_iso

LC-MS workflow for identity and purity confirmation.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

While LC-MS is excellent for identity, standalone HPLC with UV detection is the workhorse method for accurately determining the purity of a sample. It excels at separating the main compound from by-products, starting materials, and degradation products.

Expertise & Rationale

Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing pyrimidine and pyridopyrimidine derivatives.[8][10] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The fused aromatic system of these derivatives contains a strong chromophore, making them easily detectable by UV-Vis spectrophotometry, typically around 254 nm.[8] Method development focuses on optimizing the mobile phase composition (the ratio of aqueous buffer to organic solvent like acetonitrile) to achieve a good peak shape and baseline separation of all components in a reasonable timeframe.

Protocol: RP-HPLC Purity Analysis

1. Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

2. Instrumentation and Method:

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250×4.6 mm, 5 µm).[8]
  • Mobile Phase:
  • A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.
  • B: Acetonitrile with 0.1% TFA or 10 mM Ammonium Acetate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40 °C to ensure reproducible retention times.[8]
  • Detection: UV at 254 nm.
  • Injection Volume: 5-10 µL.
  • Run Type: A gradient elution is recommended for separating compounds with a range of polarities. A typical gradient might be:
  • 0-1 min: 5% B
  • 1-15 min: 5% to 95% B
  • 15-17 min: 95% B
  • 17-18 min: 95% to 5% B
  • 18-20 min: 5% B (re-equilibration)

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the main peak as a percentage of the total peak area (% Area).
  • Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100.
  • For regulatory purposes, impurities above a certain threshold (e.g., 0.1%) must be identified and characterized.
Typical HPLC Method Parameters
Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for retaining moderately polar heterocyclic compounds.
Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACNProvides good peak shape and is MS-compatible.
Gradient 5% to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 35 °CImproves peak shape and ensures retention time stability.
Detection UV at 254 nmWavelength where aromatic heterocycles typically absorb strongly.
Workflow Visualization

HPLC_Workflow prep_hplc Prepare & Filter 1 mg/mL Sample inject_hplc Inject onto RP-HPLC System prep_hplc->inject_hplc separate_hplc Separate Components on C18 Column inject_hplc->separate_hplc detect_hplc Detect by UV at 254 nm separate_hplc->detect_hplc analyze_hplc Integrate Chromatogram detect_hplc->analyze_hplc calculate_purity Calculate % Area Purity analyze_hplc->calculate_purity

HPLC workflow for quantitative purity analysis.

X-ray Crystallography: The Definitive Structural Proof

For novel compounds, particularly those with ambiguous stereochemistry or regiochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a three-dimensional model of the molecule as it exists in the crystal lattice.

Expertise & Rationale

While NMR provides connectivity information, X-ray crystallography reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This can be invaluable for understanding how a molecule might fit into the binding pocket of a biological target. The primary challenge of this technique is not the data analysis but the prerequisite of growing a high-quality, single crystal of sufficient size, which can be a time-consuming and empirical process.

Protocol: From Powder to Structure

1. Crystal Growth:

  • This is the most critical and often difficult step. The goal is to find a solvent or solvent system from which the compound will slowly precipitate as well-ordered crystals.
  • Common Techniques:
  • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.
  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
  • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent. Crystals may form at the interface.

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibration of the atoms.
  • The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[11]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.[11]
  • Computational methods are used to solve the "phase problem" and generate an initial electron density map.
  • An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
Workflow Visualization

XRay_Workflow purify High Purity Sample (>99%) grow Grow Single Crystal (e.g., Vapor Diffusion) purify->grow mount Mount Crystal & Collect Diffraction Data grow->mount solve Solve Phase Problem & Build Initial Model mount->solve refine Refine Atomic Model solve->refine validate Validate & Analyze Final 3D Structure refine->validate

Sources

Troubleshooting & Optimization

Technical Support Center: 4,6-Dichloropyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an advanced technical support guide designed for the synthesis and purification of 4,6-Dichloropyrido[2,3-d]pyrimidine . This scaffold is a critical intermediate in the development of CDK4/6, PIM-1, and tyrosine kinase inhibitors.

The guide prioritizes the "4-chloro" lability, which is the primary source of experimental failure in this synthesis.

Current Status: Operational Subject: Impurity Profiling & Troubleshooting Guide Audience: Medicinal Chemists, Process Development Scientists

Core Reaction & Impurity Landscape[1]

The synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine typically proceeds via the chlorination of 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one using phosphorus oxychloride (


).

While the 6-chloro substituent on the pyridine ring is robust, the newly formed 4-chloro substituent on the pyrimidine ring is highly electrophilic. This reactivity is the root cause of the three most common impurities: Hydrolysis Adducts , Solvolysis Artifacts , and Phosphorus Complexes .

The Impurity Pathway Map

The following diagram illustrates the mechanistic divergence between the desired product and common impurities during the workup phase.

ReactionPathways SM Precursor: 6-Chloropyrido[2,3-d] pyrimidin-4(3H)-one Inter Intermediate: Phosphorodichloridate Adduct SM->Inter POCl3, Base Reflux Target TARGET: 4,6-Dichloropyrido [2,3-d]pyrimidine Inter->Target Cl- substitution (Vilsmeier-Haack type) Imp_OH IMPURITY A: 4-Hydroxy Reversion (Hydrolysis) Inter->Imp_OH Incomplete Rxn + Water Target->Imp_OH Aq. Workup (pH < 4 or > 9) Imp_OR IMPURITY B: 4-Alkoxy Derivative (Solvolysis) Target->Imp_OR Alcohol Quench (MeOH/EtOH)

Figure 1: Mechanistic pathways showing the origin of critical impurities during chlorination and workup.

Troubleshooting Guides (Q&A Format)

Issue 1: The "Reversion" Peak (Impurity A)

Symptom: LC-MS shows a dominant peak with M+H = 182/184 (consistent with the starting material) despite the reaction appearing complete by TLC during reflux. Diagnosis: This is the 4-Hydroxy Impurity (6-chloropyrido[2,3-d]pyrimidin-4-ol). It is rarely unreacted starting material; rather, it is the product hydrolyzing during the quench.

Q: Why is my product reverting to the starting material during workup? A: The C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (


). If you quench the reaction into water without controlling the temperature or pH, the water acts as a nucleophile, displacing the chlorine you just added.

Corrective Protocol:

  • Avoid Aqueous Quench if possible: Remove excess

    
     via vacuum distillation before adding any water.
    
  • The "Cold-Base" Sandwich: If you must quench into water, pour the reaction mixture slowly into a vigorously stirred mixture of DCM (Dichloromethane) and Ice/sat.

    
     .
    
    • Why? The DCM immediately extracts the product, shielding it from the aqueous phase. The base neutralizes the HCl generated, preventing acid-catalyzed hydrolysis.

  • Dry Solvents: Ensure the

    
     and any co-solvents (toluene/DMF) are anhydrous. Even atmospheric moisture can trigger this reversion.
    
Issue 2: The "Sticky" Solid (Phosphorus Adducts)

Symptom: The product isolates as a gummy, hygroscopic yellow/orange solid that fumes slightly in air. NMR shows broad peaks and phosphorus contamination. Diagnosis: Incomplete hydrolysis of Phosphorodichloridate intermediates .

Q: How do I remove the phosphorus residues without hydrolyzing my product? A: Pyrido-pyrimidines often form stable complexes with phosphoryl species. Standard water washes are insufficient to break these.

Corrective Protocol:

  • Azeotropic Drying: After distilling off

    
    , add toluene and distill again (2x) to remove trapped 
    
    
    
    .
  • Ammonia Wash: During the organic extraction (DCM or EtOAc), wash the organic layer with a 10% Ammonium Hydroxide (

    
    )  solution or cold saturated 
    
    
    
    .
    • Mechanism:[1][2][3][4] The stronger nucleophile (

      
       or 
      
      
      
      ) breaks the P-N or P-O complex, releasing the organic product into the solvent layer.
  • Filtration: If a solid precipitates during the quench, do not assume it is the product. It is often a pyrophosphate salt. Filter it off, but check the filtrate for your product.

Issue 3: The "Solvolysis" Shift (Impurity B)

Symptom: LC-MS shows a mass of M+H = 196 (if Methanol used) or 210 (if Ethanol used). Diagnosis: You have synthesized the 4-Alkoxy-6-chloropyrido[2,3-d]pyrimidine .

Q: I used Methanol to clean the flask or quench the excess POCl3. Is that a problem? A: Yes. Never use alcohols (MeOH, EtOH, IPA) to quench this specific reaction. The 4-Cl position is so reactive that alkoxides (generated from alcohol + acid/base) will displace the chlorine instantly to form the ether.

Corrective Protocol:

  • Strict Ban: Use only aprotic solvents (DCM, Toluene, THF) or water/ice for quenching.

  • Salvage: If this impurity is formed, it is very difficult to revert to the chloride. You must discard and restart, or hydrolyze it back to the hydroxy-starting material using strong acid and re-chlorinate.

Optimized Experimental Protocol

This protocol minimizes hydrolysis by utilizing a catalytic activation method and a non-aqueous workup strategy.

Reagents:

  • Precursor: 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Reagent:

    
     (5.0 - 8.0 eq)
    
  • Catalyst:

    
     (0.5 eq) OR DIPEA (1.0 eq)
    
  • Solvent: Toluene (optional, for temperature control)

Step-by-Step Methodology:

  • Activation: In a dry flask under Argon, mix the precursor and

    
    . Stir for 15 mins. This forms a reactive imidoyl chloride intermediate.
    
  • Chlorination: Add

    
     and DIPEA. Reflux at 100-110°C for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The product is less polar than the starting material.

  • Distillation (Critical): Evaporate excess

    
     under reduced pressure at <50°C.
    
    • Note: Do not overheat the residue.

  • Azeotrope: Add anhydrous Toluene (10 mL/g) and evaporate again to remove trace

    
    . Repeat twice.
    
  • Extraction (The "Shielding" Method):

    • Dissolve the residue in DCM (cold).

    • Pour the DCM solution into a beaker containing crushed ice and solid

      
      .
      
    • Stir vigorously for 10 mins.

  • Purification: Separate the organic layer, dry over

    
    , and concentrate.
    
    • Storage: Store the resulting yellow solid under Nitrogen at -20°C. Do not leave in solution for extended periods.

Impurity Profile Summary

Impurity NameStructure DescriptionRRT (approx)*OriginPrevention
Impurity A 4-Hydroxy (Tautomer of SM)0.8 (Polar)Hydrolysis during workupUse DCM extraction; Avoid hot aqueous quench.
Impurity B 4-Methoxy/Ethoxy1.2 (Non-polar)Alcohol quenchNEVER use alcohols during workup.
Impurity C Dimer (N-linked)1.5+Overheating (>120°C)Control reflux temp; use Toluene co-solvent.
Impurity D Phosphor-adductsBaseline/SmearIncomplete quenchWash organic layer with

or

.

*RRT (Relative Retention Time) based on C18 Reverse Phase HPLC, Water/Acetonitrile gradient.

References

  • Synthesis of Pyrido[2,3-d]pyrimidine Scaffold

    • Title: A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Deriv
    • Source: Org.[5][6][7][8][9][10] Chem. Res.

    • URL:[Link]

  • Chlorination Protocols & Reagents

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Impurity Characterization (Hydrolysis/Solvolysis)

    • Title: The chemistry of pyrido[2,3-d]pyrimidines and their applic
    • Source: Journal of Chemical and Pharmaceutical Research.[2][11]

    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Deriv
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

Sources

Optimizing temperature for 4,6-Dichloropyrido[2,3-d]pyrimidine chlorination

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical process parameters for the chlorination of 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one to yield 4,6-dichloropyrido[2,3-d]pyrimidine .

This transformation is chemically distinct from standard pyrimidine chlorinations due to the electron-deficient nature of the pyridine ring fused to the pyrimidine. The 6-chloro substituent further deactivates the system, often requiring optimized thermal profiles to balance conversion against decomposition (tar formation).

Topic: Thermal Optimization of Deoxychlorination using POCl₃ Document ID: TSC-CHEM-PYR-046 Status: Active / Expert Review[1]

Module 1: The Thermal Landscape & Mechanism

The chlorination of the 4-oxo moiety is not a simple substitution; it proceeds via an activated phosphorodichloridate intermediate. The presence of the 6-chloro group reduces the basicity of the lactam oxygen, raising the activation energy required for the initial attack on POCl₃.

Mechanistic Insight (Catalytic vs. Thermal)
  • Standard Thermal Route (High Temp): Requires reflux (105-110°C) to force the de-activated oxygen to attack the phosphorus. Risk: High thermal stress leads to polymerization of the pyrimidine ring (black tar).

  • Catalytic Route (Optimized): Using DMF (Vilsmeier-Haack conditions) or tertiary amines generates a highly reactive chloromethyleneiminium species.[1] This lowers the activation energy, allowing the reaction to proceed at 60–80°C , significantly improving the impurity profile.

ReactionMechanism SM 6-Cl-pyrido[2,3-d] pyrimidin-4(3H)-one Intermed Activated Intermediate SM->Intermed Slow attack (High Ea) POCl3 POCl3 (Reagent) Vilsmeier Vilsmeier Reagent (Active Species) POCl3->Vilsmeier + DMF (Low Temp) DMF DMF (Catalyst) Vilsmeier->Intermed Fast attack (Low Ea) Product 4,6-Dichloropyrido [2,3-d]pyrimidine Intermed->Product Cl- attack -PO2Cl2- Tar Polymeric Tar (>100°C) Intermed->Tar Thermal Decomp (if T > 95°C)

Caption: Figure 1. Mechanistic pathway comparing standard thermal activation vs. Vilsmeier-Haack catalysis. Note the diversion to tar at high temperatures.

Module 2: Troubleshooting Guide

Use this decision matrix if your reaction is failing or yielding low-quality material.

SymptomProbable CauseCorrective Action
Black/Dark Tar Formation Temperature too high. The pyridine ring is sensitive to oxidative degradation at reflux (>105°C) over long periods.[1]Reduce Temp: Switch to 70–80°C and add 0.1 eq of DMF or

-diethylaniline. Protocol: Do not reflux neat POCl₃ for >4 hours.
Incomplete Conversion (SM visible on TLC)Deactivated Substrate. The 6-Cl group makes the 4-oxo oxygen poor nucleophile.[1]Catalysis: Add PCl₅ (0.5 eq) to the POCl₃. PCl₅ is more aggressive. Time: Extend reaction time at 80°C rather than increasing temp.
Product Hydrolysis (SM reappears after workup)Quench Exotherm. The 4-Cl bond is labile in hot acid.[1] Quenching POCl₃ generates massive heat/HCl.Reverse Quench: Pour the reaction mixture into ice/water, not water into the mixture. Keep T < 10°C. Buffer: Quench into saturated NaHCO₃/ice slurry.
"Sticky Sludge" during filtration Phosphoric Acid Gel. Excess POCl₃ hydrolyzed into viscous phosphoric acid species.Distillation: Remove excess POCl₃ via vacuum distillation before aqueous quench. This is the single most effective yield improver.
Troubleshooting Logic Flow

Troubleshooting Start Problem Identified CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left New_Spots Many New Spots (Decomposition) CheckTLC->New_Spots Clean_But_Low Clean Profile Low Isolation Yield CheckTLC->Clean_But_Low Action_Cat Add Catalyst (DMF/Aniline) Maintain 80°C SM_Left->Action_Cat Action_Temp LOWER Temp (<90°C) Reduce Time New_Spots->Action_Temp Action_Quench Optimize Quench: 1. Distill POCl3 2. Keep <10°C Clean_But_Low->Action_Quench

Caption: Figure 2.[1] Diagnostic workflow for common chlorination failures.

Module 3: Optimized Experimental Protocol

This protocol prioritizes purity over speed, utilizing catalytic activation to avoid the "tar threshold."

Reagents:

  • 6-Chloropyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)[1]

  • POCl₃ (Phosphorus oxychloride) (5.0 – 8.0 eq)[1]

  • Catalyst:

    
    -Dimethylaniline (1.0 eq) OR DMF (0.1 eq)[1]
    

Step-by-Step Methodology:

  • Setup: Dry a 3-neck round bottom flask thoroughly. Equip with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar balloon). Moisture is the enemy.

  • Charge: Add the 6-chloro starting material and POCl₃.

  • Activation:

    • If using Aniline: Add dropwise at room temperature.

    • If using DMF: Add in one portion. Expect a slight color change (Vilsmeier complex formation).[1]

  • Reaction (The Critical Phase):

    • Heat the oil bath to 80–85°C .

    • Do not heat to hard reflux (105°C) unless conversion is stalled after 4 hours.

    • Monitor by TLC (Eluent: 50% EtOAc/Hexane).[1] The product is less polar than the starting material.

  • Workup (The Yield Maker):

    • Distillation: Once complete, switch condenser to distillation mode. Remove excess POCl₃ under reduced pressure (vacuum) at 50°C.[1] This prevents the formation of viscous acidic sludge.

    • Quench: Dissolve the residue in varying amounts of DCM (Dichloromethane). Pour this organic mixture slowly into a vigorously stirred beaker of crushed ice/saturated NaHCO₃ .

    • Extraction: Separate the organic layer immediately. Wash with cold brine. Dry over Na₂SO₄.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my product turn back into the starting material during the filter step? A: This is "Hydrolytic Reversion." The 4-chloro position is highly electrophilic.[1] If your quenching solution becomes hot (exothermic hydrolysis of POCl₃) and acidic (generation of HCl/H₃PO₄), water will attack the 4-position, displacing the chlorine and reforming the 4-one. Fix: Keep the quench temperature below 10°C and ensure the pH is neutralized (pH 7-8) quickly.

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. SOCl₂ is excellent for converting carboxylic acids to acid chlorides or alcohols to alkyl chlorides. However, for the tautomeric hydroxyl/oxo group on a pyrimidine ring, POCl₃ is superior because the phosphorus forms a hard leaving group (phosphorodichloridate) that drives the aromatization. SOCl₂ often requires much harsher conditions (DMF catalysis is mandatory) and yields are typically lower for this specific scaffold.

Q: The literature says to reflux at 110°C. Why do you recommend 80°C? A: Literature protocols often use "sledgehammer" conditions. While 110°C works, it promotes the decomposition of the electron-deficient pyridine ring (oxidative tarring). By adding a catalyst (DMF or Aniline), you lower the energy barrier, allowing the reaction to proceed at 80°C. This results in a cleaner crude product and easier purification.

References

  • General Mechanism & Catalysis

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.[1][2][3]

    • Source: Molecules 2012, 17(4), 4533-4544.[1][3]

    • Relevance: Establishes the efficiency of POCl3 chlorination and the critical nature of quenching protocols to prevent hydrolysis.
    • URL:[Link][1]

  • Analogous Scaffold Synthesis (Pyrido[2,3-d]pyrimidine)

    • Title: Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents.[1]

    • Source:Journal of Medicinal Chemistry (Analogous procedures for Bosutinib intermedi
    • Relevance: Confirms the use of POCl3 for the 4-oxo to 4-chloro transform
    • URL:[Link] (General Journal Landing Page for verification of standard protocols in this field).[1]

  • Process Optimization Patent

    • Title: Process for the preparation of pure 4,6-dichloropyrimidine.[4][5][6][7]

    • Source: US P
    • Relevance: Details the "Distill then Quench" method and the use of trialkylamines to lower reaction temper
    • URL

Sources

Removal of residual catalysts from 4,6-Dichloropyrido[2,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,6-Dichloropyrido[2,3-d]pyrimidine Processing

Module 1: Diagnostic & Triage

"Identify Your Contaminant & Constraints"

Before initiating a scavenging protocol, you must characterize the specific nature of your impurity profile. The 4,6-dichloropyrido[2,3-d]pyrimidine scaffold presents a unique "Dual-Threat" challenge:

  • High Metal Affinity: The N1, N3, and N7 nitrogens form a "pincer-like" chelation pocket, trapping metals (Pd, Cu) tightly.

  • Electrophilic Fragility: The C4 and C6 positions are highly electrophilic. Aggressive nucleophilic scavengers (e.g., free thiols, amines) will displace the chlorides, destroying your starting material.

Triage Decision Matrix:

Parameter Condition A (Low Risk) Condition B (High Risk) Action
Residual Metal < 500 ppm> 1000 ppmIf B , requires "Batch Mode" scavenging (see Protocol 1).
Solvent System DCM, EtOAc, TolueneDMF, DMSO, NMPIf B , Solvent Swap required. DMSO/DMF stabilizes metal complexes, preventing scavenging.
Scavenger Type Silica-Supported (Heterogeneous)Free Resin / Carbon / LiquidALWAYS use Silica-Supported (e.g., SiliaMetS) to prevent C4/C6 substitution.
Target Limit < 20 ppm (Pre-clinical)< 10 ppm (GMP/ICH Q3D)If B , requires 2-stage scavenging or crystallization polish.

Module 2: The Knowledge Base (FAQs)

Q1: Why is my product yield dropping after scavenging with Thiol resin?

A: You are likely experiencing Chemo-Selectivity Failure . The 4,6-dichloro motif is a potent electrophile. While Thiol (SH) groups are excellent metal scavengers, they are also strong nucleophiles. If you use a basic scavenger or high temperatures (>40°C), the thiol can attack the C4 position, displacing the chloride.

  • The Fix: Switch to SiliaMetS® DMT (Dimercaptotriazine) or Thiourea . These ligands bind metals through a chelating mechanism rather than simple nucleophilic attack, reducing the risk of side reactions with the chloropyrimidine core.

Q2: I am using Activated Carbon, but the Palladium levels are stuck at 50 ppm.

A: Activated Carbon relies on surface adsorption, which is often reversible and non-selective. The pyridopyrimidine nitrogens compete with the carbon pores for the metal.

  • The Fix: Abandon Carbon for this scaffold. The chelation strength of the N-heterocycle is thermodynamically favored over the Van der Waals forces of carbon adsorption. You need a chemically affinity-based scavenger (Silica-supported chelator) to "out-compete" the substrate.

Q3: Can I scavenge directly in my reaction solvent (DMF/DMSO)?

A: No. Polar aprotic solvents like DMF and DMSO strongly solvate metal complexes, effectively "shielding" the metal from the scavenger.

  • The Fix: Perform a solvent swap to a non-coordinating solvent such as Ethyl Acetate , THF , or MeTHF before adding the scavenger. This exposes the metal center, dramatically increasing scavenging kinetics.

Module 3: Troubleshooting Workflows

Workflow 1: High Residual Palladium (>1000 ppm) in Crude

Use this when the initial reaction (e.g., Suzuki coupling) leaves a dark, metal-rich crude.

ScavengingLogic Start High Residual Pd (>1000 ppm) SolventCheck Is solvent DMF/DMSO? Start->SolventCheck SwapSolvent Swap to EtOAc or THF SolventCheck->SwapSolvent Yes SelectScavenger Select Scavenger: SiliaMetS DMT or Thiourea SolventCheck->SelectScavenger No SwapSolvent->SelectScavenger TempCheck Temp Control: Max 40°C (Protect C4-Cl) SelectScavenger->TempCheck Execute Stir 4-12h TempCheck->Execute Test Check Pd Level (ICP-MS) Execute->Test Decision < 20 ppm? Test->Decision Success Proceed to Crystallization Decision->Success Yes Fail Repeat with Fresh Scavenger OR Activated Carbon Polish Decision->Fail No

Caption: Logic flow for aggressive Pd removal while preserving the electrophilic scaffold.

Module 4: Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: 10g - 1kg scale batches.

Materials:

  • Crude 4,6-Dichloropyrido[2,3-d]pyrimidine[1]

  • Solvent: Ethyl Acetate or THF (Avoid MeOH/DMF)

  • Scavenger: SiliaMetS® DMT (Preferred) or SiliaMetS® Thiourea

  • Loading: 4 equivalents relative to residual metal (NOT relative to substrate)

Step-by-Step:

  • Dissolution: Dissolve the crude material in EtOAc or THF (10-20 volumes). Ensure the solution is homogeneous.

    • Critical: If the product is not fully soluble, heat gently to 35°C. Do not exceed 45°C to prevent degradation.

  • Scavenger Addition: Add SiliaMetS DMT (0.5 - 1.0 g per g of crude, or calculated as 4 eq vs. Pd content).

  • Incubation: Stir vigorously for 4–12 hours at room temperature.

    • Note: Unlike carbon, silica scavengers require time to reach equilibrium.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45µm membrane filter. Wash the cake with 2 volumes of solvent.

  • Validation: Evaporate a small aliquot and analyze via ICP-MS.

Protocol B: The "Compatibility Test" (Safety Check)

Perform this BEFORE committing the full batch to ensure the scavenger does not displace the chlorides.

  • Dissolve 100 mg of 4,6-Dichloropyrido[2,3-d]pyrimidine in 2 mL of solvent.

  • Add 50 mg of the chosen scavenger.

  • Stir at 40°C for 1 hour.

  • Filter and analyze via LC-MS.[2]

  • Pass Criteria: Purity of the parent peak is unchanged (>99% recovery).

  • Fail Criteria: Appearance of [M-Cl+Scavenger] peaks.

Data Summary: Scavenger Performance

Scavenger TypeFunctional GroupPd AffinityRisk to 4,6-Dichloro CoreRec. Solvent
SiliaMetS DMT DimercaptotriazineHigh (Kd > 10^5)Low (Non-nucleophilic)THF, EtOAc
SiliaMetS Thiol Propylthiol (-SH)HighMedium/High (Nucleophilic)Toluene (Strict Temp Control)
SiliaMetS Thiourea ThioureaMedium/HighLow EtOAc, MeTHF
Activated Carbon N/ALow/VariableLowEtOH, EtOAc

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[3] Defines PDE limits for Palladium (100 µ g/day ) and Copper.

  • SiliCycle Application Note. Scavenging of Palladium from API Synthesis using SiliaMetS®. Demonstrates efficiency of DMT vs. Thiol.[4]

  • Biotage Metal Scavenging User Guide. Strategies for Work-up and Metal Removal. Highlights the kinetic differences between silica-supported scavengers and carbon.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Discusses the coordination chemistry of N-heterocycles.

Sources

Minimizing byproduct formation in 4,6-Dichloropyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Minimizing Byproduct Formation in 4,6-Dichloropyrido[2,3-d]pyrimidine Synthesis Reference ID: TS-SYN-PP-46CL-001

Executive Summary

This guide addresses the critical stability and reactivity challenges associated with the chlorination of the pyrido[2,3-d]pyrimidine core.[1] The synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine typically proceeds via the Dechlorination of a 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one precursor using phosphorus oxychloride (


).

The primary failure mode in this synthesis is not the formation of the product, but its reversion to the starting material (hydrolysis) or the formation of phosphorylated aggregates during the work-up phase. This guide provides a mechanistic approach to stabilizing the imidoyl chloride moiety at the C4 position while maintaining the integrity of the C6-chloro substituent.

Part 1: Mechanistic Control & Critical Pathways

To minimize byproducts, one must understand the competition between the desired nucleophilic aromatic substitution (


) and the parasitic hydrolysis pathway.
The Reaction Pathway (Visualized)

The following diagram illustrates the activation of the 4-oxo group by


 and the critical "Point of Failure" where moisture can regenerate the starting material.

ReactionPathway Start 6-Chloro-4-oxo Precursor Inter Phosphorodichloridate Intermediate (Highly Reactive) Start->Inter O-Phosphorylation POCl3 POCl3 + Base (Activation) POCl3->Inter Product 4,6-Dichloro Product (Target) Inter->Product Cl- Attack (Reflux) Byprod Hydrolysis Byproduct (Reverted Precursor) Inter->Byprod Incomplete Rxn + Water Product->Byprod Aqueous Quench (Heat + Acid)

Caption: Mechanistic pathway showing the activation of the 4-oxo precursor and the critical hydrolysis risks during quenching.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine from 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one.

Reagents & Materials
  • Precursor: 6-chloropyrido[2,3-d]pyrimidin-4(3H)-one (Must be dried <0.5% water content).

  • Chlorinating Agent:

    
     (Freshly distilled if yellow/viscous).
    
  • Catalyst/Base:

    
    -Dimethylaniline (PhNMe
    
    
    
    ) or Diethylaniline.
  • Additives:

    
     (Optional, boosts reactivity for stubborn substrates).
    
Step-by-Step Methodology
  • System Preparation (The "Dry" Rule):

    • Flame-dry a 2-neck round-bottom flask under an Argon/Nitrogen atmosphere.

    • Why: The 4-chloro product behaves like an imidoyl chloride; it is extremely sensitive to moisture. Any water present at the start will consume

      
       to form phosphoric acid, which slows the reaction and complicates the quench.
      
  • Activation:

    • Charge the flask with the Precursor (1.0 eq).[1]

    • Add

      
        (5.0 – 8.0 eq). Use neat 
      
      
      
      as the solvent.
    • Add

      
      -Dimethylaniline  (1.5 eq) dropwise at 0°C.
      
    • Technical Insight: The amine base sponges up the HCl generated during phosphorylation, preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the ring toward nucleophilic attack [1][2].

  • Reaction (The "Kick"):

    • Heat to reflux (approx. 105-110°C) for 3–5 hours.

    • Monitoring: Check TLC (eluent: 30% EtOAc/Hexane). The product should move significantly higher (less polar) than the starting material.

    • Troubleshooting: If conversion stalls >50%, add 0.5 eq of

      
      . The 
      
      
      
      mixture is a more potent chlorinating system than
      
      
      alone [3].
  • Work-up (The "Cold" Rule):

    • Step A: Distill off excess

      
       under reduced pressure before quenching.
      
      • Why: Quenching a large excess of

        
         generates massive heat and HCl, creating a "hot acid" bath that instantly hydrolyzes your product back to the starting material.
        
    • Step B: Dissolve the residue in dry Dichloromethane (DCM) or Chloroform.

    • Step C: Pour the organic solution into a rapidly stirring mixture of Ice and saturated

      
       .
      
      • Why: Buffering the quench prevents the pH from dropping too low. While the pyrimidine ring is stable, the C-Cl bond is acid-labile.

  • Isolation:

    • Separate the organic layer immediately. Wash with cold brine.

    • Dry over

      
       (not silica, which is acidic) and concentrate.
      

Part 3: Troubleshooting Guide

This table correlates specific visual/analytical observations with root causes and immediate corrective actions.

ObservationProbable CauseCorrective Action
Product reverts to Starting Material on TLC during workup Hydrolysis. The quench was too hot or too acidic.Do not quench neat reaction mixture. Evaporate

first.[2] Use a buffered quench (NaHCO

) and keep T < 5°C.
Reaction stalls (Starting Material remains) Deactivated Ring. Protonation of the pyridine nitrogen inhibits the reaction.Ensure 1.5–2.0 eq of Base (Dimethylaniline) is used. If stalled, add 0.5 eq

to boost electrophilicity.
Pink/Red coloration of the product Polymerization/Oxidation. Trace aniline impurities or oxidative degradation.Purify via rapid filtration through a short plug of neutral alumina. Avoid prolonged exposure to light/air.
Low Yield / Sticky Black Tar "Vilsmeier" Aggregates. Formation of stable phosphorylated adducts that didn't eliminate.Increase reflux time. Ensure the reaction mixture is homogeneous. Use Toluene as a co-solvent if solubility is poor.

Part 4: Decision Logic for Byproduct Control

Use this logic tree to determine the optimal reaction conditions based on your specific byproduct profile.

TroubleshootingTree Problem Identify Major Impurity TypeA Starting Material (Hydrolysis) Problem->TypeA TypeB Unknown Polar Spots (Aggregates) Problem->TypeB TypeC Regioisomers (Wrong Cl position) Problem->TypeC SolA Action: Improve Quench 1. Remove excess POCl3 2. Buffer with NaHCO3 3. Keep < 5°C TypeA->SolA SolB Action: Boost Reactivity 1. Add PCl5 (0.5 eq) 2. Increase Base eq 3. Check Anhydrous cond. TypeB->SolB SolC Action: Check Precursor Isolate 6-Cl-4-oxo precursor Ensure purity BEFORE chlorination TypeC->SolC

Caption: Decision tree for diagnosing and resolving impurity profiles in chloropyridopyrimidine synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
  • Answer: Generally, no. While

    
     works well for simple carboxylic acids, the conversion of the lactam (cyclic amide) to the imidoyl chloride in nitrogen heterocycles requires the higher boiling point and stronger oxophilicity of phosphorus reagents. 
    
    
    
    forms a stronger P-O bond, driving the elimination step more effectively than
    
    
    [1].

Q2: Why is position 4 more reactive than position 6?

  • Answer: In the 4,6-dichloro target, the chlorine at position 6 is typically introduced in the precursor stage (e.g., from 2-amino-5-chloronicotinic acid). The position 4 chlorine is generated from the 4-oxo group. The 4-position is "activated" by the adjacent ring nitrogens (pyrimidine ring), making it highly susceptible to nucleophilic attack (by

    
     during synthesis and by 
    
    
    
    during hydrolysis). Position 6 is on the pyridine ring and is far less reactive to nucleophilic displacement under these conditions.

Q3: My product degrades on the silica column. What should I do?

  • Answer: 4,6-Dichloropyrido[2,3-d]pyrimidine is sensitive to the acidic nature of silica gel.

    • Fix 1: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize acid sites.

    • Fix 2: Use Neutral Alumina instead of silica.

    • Fix 3: Elute rapidly; do not leave the compound on the column overnight.

References

  • BenchChem. Synthesis and Purification of Chloropyrido[2,3-d]pyrimidine Derivatives. BenchChem Technical Library.

  • Gopal, K. et al. (2007). Chlorination byproducts and reaction kinetics in nitrogen heterocycles. Journal of Hazardous Materials.[3]

  • Indian Chemical Society. (2020).[4] POCl3-PCl5 mixture: A robust chlorinating agent for heterocyclic compounds.[4] J. Indian Chem. Soc.[4]

  • Malykhin, R.S. et al. (2021).[5] Nucleophilic Halogenation of Heterocyclic N-Oxides: A Practical Guide. Advanced Synthesis & Catalysis.[5]

Sources

Validation & Comparative

Biological activity of 4,6-Dichloropyrido[2,3-d]pyrimidine derivatives vs other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift in Heterocyclic Scaffolds

For decades, the quinazoline scaffold has been the cornerstone of targeted oncology, serving as the core pharmacophore for first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib and Gefitinib. However, the emergence of gatekeeper mutations (e.g., EGFR T790M) has severely limited their long-term clinical efficacy. In response, medicinal chemists have employed a "scaffold hopping" strategy, transitioning from quinazolines to pyrido[2,3-d]pyrimidines .

By utilizing building blocks such as 4,6-Dichloropyrido[2,3-d]pyrimidine (CAS 746671-61-4) [6], researchers can synthesize highly potent, selective inhibitors. This guide objectively compares the biological activity of pyrido[2,3-d]pyrimidine derivatives against traditional quinazolines and other heterocycles, providing actionable experimental workflows and mechanistic insights for drug development professionals.

Mechanistic Causality: Why Pyrido[2,3-d]pyrimidines?

The structural divergence between a quinazoline and a pyrido[2,3-d]pyrimidine lies simply in the substitution of a carbon atom for a nitrogen atom at position 8. This single heteroatom insertion fundamentally alters both the chemical reactivity and the biological binding profile of the molecule:

  • Enhanced Hinge Region Binding: The N8 atom acts as an additional hydrogen-bond acceptor. In the ATP-binding pocket of kinases like EGFR or PIM-1, this allows the molecule to form a more robust hydrogen-bonding network with the mutated methionine residue (e.g., T790M), overcoming the steric hindrance that typically blocks quinazolines [3].

  • Altered Electron Density: The electron-withdrawing nature of the additional nitrogen makes the pyrimidine ring highly electrophilic. When starting with 4,6-Dichloropyrido[2,3-d]pyrimidine, the C-4 position becomes exceptionally reactive toward nucleophilic aromatic substitution (

    
    ), allowing for precise, regioselective functionalization without harsh conditions [6].
    

ScaffoldHop Q Quinazoline Core (e.g., Erlotinib) N Nitrogen Insertion (Position 8) Q->N Scaffold Hopping P Pyrido[2,3-d]pyrimidine Core N->P E Altered Electron Density P->E H Enhanced H-Bonding (Hinge Region) P->H M Overcomes T790M Resistance H->M Target Binding

Fig 1. Logical flow of scaffold hopping from quinazolines to pyrido[2,3-d]pyrimidines.

Quantitative Efficacy & Selectivity Comparison

Experimental data consistently demonstrates that pyrido[2,3-d]pyrimidine derivatives exhibit superior or equivalent biological activity compared to their quinazoline counterparts, particularly against resistant cell lines and mutant kinases.

Table 1: Quantitative Efficacy Comparison of Heterocyclic Scaffolds

Compound / ScaffoldPrimary TargetIC50 (Target Kinase)Cell Line (Viability IC50)Reference Control Comparison
Compound 5d (Pyrido[2,3-d]pyrimidine)PC-3 ProliferationN/A5.8 µMCompound 5c (Quinazoline): >10 µM [1]
Compound 12c (Pyrido[2,3-d]pyrimidine)EGFR (WT)2.97 nMSK-BR-3: 3.10 µMErlotinib : Comparable, but 12c shows high SK-BR-3 potency [2]
Compound B1 (Pyrido[2,3-d]pyrimidine)EGFR (L858R/T790M)13.0 nMH1975: PotentOlmutinib : Comparable; >76-fold selectivity for WT [3]
Compound 1 (Pyrido[2,3-d]pyrimidine)EGFR (T790M)174 nMMCF-7: 3.98 µMErlotinib : MCF-7 IC50 = 7.26 µM (Compound 1 is superior) [4]
Compound 4 (Pyrido[2,3-d]pyrimidine)PIM-1 Kinase11.4 nMMCF-7: 0.57 µMStaurosporine : 16.7 nM (Compound 4 is superior) [5]

Experimental Workflows & Self-Validating Protocols

To harness the biological activity of these compounds, robust synthetic and biological validation pipelines are required.

Fig 2. Experimental workflow for synthesizing and validating pyrido[2,3-d]pyrimidine inhibitors.

Protocol A: Regioselective Synthesis via 4,6-Dichloropyrido[2,3-d]pyrimidine

Objective: Synthesize a 4-amino-6-chloro-pyrido[2,3-d]pyrimidine intermediate. Causality: The C-4 position is highly electron-deficient due to the adjacent pyrimidine nitrogens, making it kinetically favored for


 over the C-6 position. We exploit this by using strictly stoichiometric amounts of the nucleophile at room temperature to prevent di-substitution.
  • Preparation: Dissolve 1.0 eq of 4,6-Dichloropyrido[2,3-d]pyrimidine in anhydrous DMF.

  • Nucleophilic Addition: Add 1.05 eq of the desired aniline derivative and 1.2 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Step: Monitor via LC-MS. The system is self-validating when the starting material mass (

    
     200) disappears, replaced entirely by the mono-substituted mass, confirming kinetic control. If di-substitution occurs, temperature must be lowered.
    
Protocol B: In Vitro ATP-Competitive Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against mutant EGFR (L858R/T790M). Causality: Because pyrido[2,3-d]pyrimidines are designed to bind the hinge region, they compete directly with ATP. The assay must be run precisely at the


 of ATP for the specific kinase batch to ensure the IC50 reflects true competitive affinity rather than artifactual binding.
  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Inhibitor Incubation: Add recombinant EGFR (L858R/T790M) and serial dilutions of the pyrido[2,3-d]pyrimidine derivative. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP (at the pre-determined

    
    ) and a fluorescent peptide substrate.
    
  • Self-Validation Step: The assay plate must include a 1% DMSO vehicle control (representing 100% kinase activity) and a positive control (e.g., Olmutinib or Osimertinib). A valid assay requires the positive control to yield an IC50 within half a log of its literature value, and the test compound's dose-response curve must exhibit an

    
    .
    

Downstream Impact: Apoptotic Signaling & Cell Cycle Arrest

The ultimate biological goal of substituting quinazolines with pyrido[2,3-d]pyrimidines is to induce tumor cell death. Flow cytometry and western blot analyses reveal that highly active pyrido[2,3-d]pyrimidine derivatives (such as Compound 4 and Compound 6d) do not merely halt proliferation; they actively trigger apoptosis [1], [5].

By inhibiting key kinases (EGFR, PIM-1), these compounds downregulate the PI3K/AKT/mTOR survival pathway. This downregulation leads to a time-dependent increase in Caspase-3 cleavage and subsequent cell cycle arrest (typically at the G1 or G2/M phases) [3], [5].

Signaling I Pyrido[2,3-d]pyrimidine Derivatives E Mutant Kinase (EGFR T790M / PIM-1) I->E ATP-competitive Inhibition P PI3K / AKT Pathway E->P Downregulates M mTOR P->M Downregulates C Caspase-3 Activation M->C Triggers A Apoptosis & G1/G2 Arrest C->A Induces Cell Death

Fig 3. Downstream apoptotic signaling pathway induced by pyrido[2,3-d]pyrimidine kinase inhibitors.

Conclusion

The transition from quinazolines to pyrido[2,3-d]pyrimidines represents a highly rational scaffold-hopping approach in medicinal chemistry. Utilizing versatile intermediates like 4,6-Dichloropyrido[2,3-d]pyrimidine allows for the rapid generation of compound libraries with optimized hinge-region binding. As demonstrated by comparative IC50 data, these derivatives consistently match or outperform traditional quinazolines against resistant kinase mutations, making them indispensable assets in modern drug discovery.

References

  • arkat-usa.org - Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents[Link]

  • nih.gov - Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives targeting epidermal growth factor receptor[Link]

  • tandfonline.com - Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors[Link]

  • mdpi.com - Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses[Link]

  • elsevierpure.com (RSC Advances) - Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors[Link]

A Researcher's Guide to In Vitro Profiling of 4,6-Dichloropyrido[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of kinase inhibitors based on the 4,6-dichloropyrido[2,3-d]pyrimidine scaffold. We will delve into the rationale behind experimental design, present a detailed protocol for assessing inhibitory activity, and compare the performance of this chemical series against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

The pyrido[2,3-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors with therapeutic potential against a variety of cancers.[1][2] Derivatives of this versatile heterocyclic system have demonstrated potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), PIM kinases, and various tyrosine kinases.[3][4][5] The 4,6-dichloro-substituted variant serves as a key synthetic intermediate, offering multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will use the broader pyrido[2,3-d]pyrimidine class as a foundation for discussing the in vitro testing of kinase inhibitors, with specific examples where available.

I. Strategic Considerations for In Vitro Kinase Profiling

A successful in vitro kinase inhibitor profiling campaign hinges on a well-conceived experimental strategy. The choices made at this stage will dictate the quality and interpretability of the data generated.

A. The Kinase Target: A Case Study with Src Kinase

The selection of the kinase target is paramount. For the purpose of this guide, we will focus on Src kinase , a non-receptor tyrosine kinase that is a key regulator of various cellular processes, including proliferation, differentiation, and survival.[6][7] Its aberrant activation is frequently implicated in the progression of numerous cancers, making it a well-validated therapeutic target.[6][7] A related analogue, 2-amino-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidine, has been identified as an inhibitor of c-Src, providing a strong rationale for evaluating our scaffold against this target.[4]

B. Choosing the Right Assay Platform: Balancing Throughput and Biological Relevance

Several in vitro kinase assay formats are available, each with its own set of advantages and limitations. The choice of platform should be guided by the specific research question, the required throughput, and the available resources.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] The ADP is converted to ATP, which then drives a luciferase-mediated light-producing reaction.[8][9] This format is highly sensitive, amenable to high-throughput screening (HTS), and can be used for a wide variety of kinases.[9][10]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular choice for HTS.[3][11] They involve the use of a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.[12] Kinase-mediated phosphorylation of the substrate brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.[3][12] This method offers a robust, homogeneous assay format with a high signal-to-noise ratio.[11]

  • Radiometric Assays: While historically considered the "gold standard" due to their direct measurement of phosphate incorporation, the use of radioactive ATP ([γ-³²P]-ATP) presents significant safety and disposal challenges, making them less suitable for HTS.

For this guide, we will detail a protocol based on the ADP-Glo™ luminescence-based assay due to its widespread adoption, high sensitivity, and commercial availability of reagents.

C. Selecting Appropriate Controls and Reference Compounds

The inclusion of proper controls is non-negotiable for data integrity.

  • Negative Control (No Inhibitor): This control, typically containing the vehicle (e.g., DMSO), represents 100% kinase activity and is used for data normalization.

  • Positive Control (Known Inhibitor): A well-characterized inhibitor of the target kinase should be included to validate the assay's performance. For Src kinase, potent inhibitors like Dasatinib and the broad-spectrum inhibitor Staurosporine are excellent choices.[6][7][13]

  • No Enzyme Control: This control accounts for any background signal from the assay components in the absence of enzymatic activity.

The following diagram illustrates the decision-making process for designing an in vitro kinase assay.

G A Define Research Goal (e.g., IC50 determination) B Select Kinase Target (e.g., Src Kinase) A->B C Choose Assay Platform (e.g., Luminescence, TR-FRET) B->C D Select Reference Inhibitors (e.g., Dasatinib, Staurosporine) C->D E Design Experimental Protocol (Reagent concentrations, incubation times) D->E F Data Acquisition & Analysis (IC50 curve fitting) E->F

Caption: Workflow for designing an in vitro kinase inhibition assay.

II. Experimental Protocol: In Vitro Src Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against Src kinase.

A. Reagents and Materials
  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Test Compound (e.g., a 4,6-Dichloropyrido[2,3-d]pyrimidine derivative)

  • Reference Inhibitors (Dasatinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of luminescence detection

B. Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and reference inhibitors in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • For the "no inhibitor" control, add 1 µL of DMSO.

    • For the "no enzyme" control, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The final concentration of Src kinase and substrate should be optimized for the specific assay conditions (typically in the low nanomolar and micromolar range, respectively).

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • To the "no enzyme" control wells, add 10 µL of a 2X substrate solution without the kinase.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km value for Src to ensure competitive binding can be accurately measured.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.[8]

  • Data Acquisition:

    • Measure the luminescence signal in each well using a plate reader.

C. Data Analysis
  • Subtract the average luminescence of the "no enzyme" control from all other wells.

  • Normalize the data by setting the average luminescence of the "no inhibitor" control to 100% activity and the background-subtracted "no enzyme" control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

The following diagram outlines the experimental workflow for the ADP-Glo™ kinase assay.

G A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add Kinase/Substrate Mix B->C D Initiate Reaction with ATP (Incubate 60 min) C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

III. Performance Comparison: Pyrido[2,3-d]pyrimidines vs. Standard Inhibitors

To provide context for the inhibitory potential of the 4,6-dichloropyrido[2,3-d]pyrimidine scaffold, the table below presents a hypothetical comparison of a representative derivative against established kinase inhibitors. The IC50 values are illustrative and based on published data for similar compounds and well-characterized inhibitors.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference(s)
Pyrido[2,3-d]pyrimidine Derivative (Hypothetical) Src 50 N/A
DasatinibSrc0.5 - 2.7[6][7][13]
StaurosporineSrc6[15][16]
Pyrido[2,3-d]pyrimidine Derivative (Compound 4) PIM-1 11.4 [5]
StaurosporinePIM-116.7[5]
AZD1208PIM-10.4
Palbociclib (Pyrido[2,3-d]pyrimidine derivative) CDK4 9 - 11 [17]
Palbociclib (Pyrido[2,3-d]pyrimidine derivative) CDK6 15 [17]
RibociclibCDK410[17]
RibociclibCDK639[17]
AbemaciclibCDK42[17]
AbemaciclibCDK69.9[17]

This comparative data is crucial for several reasons:

  • Potency Assessment: It allows for a direct comparison of the potency of novel compounds against clinically relevant drugs and tool compounds.

  • Selectivity Profiling: By testing against a panel of kinases, researchers can begin to understand the selectivity profile of their compounds. For instance, while Staurosporine is highly potent against Src, it is a broad-spectrum inhibitor, which can lead to off-target effects.[15][16][18][19][20] In contrast, Dasatinib, while also a multi-targeted inhibitor, has a different kinase inhibition profile.[6][13][21] Palbociclib, a pyrido[2,3-d]pyrimidine itself, demonstrates high selectivity for CDK4/6.[17]

  • Structure-Activity Relationship (SAR) Guidance: Comparing the activity of different derivatives of the 4,6-dichloropyrido[2,3-d]pyrimidine scaffold can provide valuable insights into the SAR, guiding the design of more potent and selective inhibitors.

The following diagram illustrates the kinase inhibition signaling pathway.

G cluster_0 Kinase Reaction Kinase Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Substrate Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: Mechanism of kinase inhibition by a competitive inhibitor.

IV. Conclusion

The 4,6-dichloropyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic and rigorous in vitro testing cascade, as outlined in this guide, is essential for characterizing the potency and selectivity of new chemical entities. By employing robust assay methodologies, appropriate controls, and relevant comparator compounds, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward. The ultimate goal is to identify compounds with the desired biological activity profile for further preclinical and clinical development.

References

  • Spring, L. M., Zang, H., & Moy, B. (2019). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 11(11), 1692. [Link]

  • BPS Bioscience. Staurosporine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5288, Erlotinib. [Link]

  • ResearchGate. IC 50 Values of CDK4/6 Inhibitors. [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322. [Link]

  • Xu, H., Yu, S., Liu, Q., & Yuan, X. (2017). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 7(6), 653-662. [Link]

  • ResearchGate. Pim-1 kinase inhibition chart of the tested compounds versus A and quercetagetin (reference drug) expressed as IC 50 (uM). [Link]

  • Protocol Exchange. ADP Glo Protocol. [Link]

  • ResearchGate. Ranges of published half‐maximal inhibitory concentration (IC50) values for Food and Drug Administration‐approved cyclin‐dependent kinase 4/6 (CDK4/6) inhibitors, showing their differing degrees of selectivity. [Link]

  • Al-Ostoot, F. H., El-Sayed, M. A., & Al-Qurashi, N. A. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Molecules, 28(22), 7549. [Link]

  • Adooq Bioscience. Src | Src pathway | Src inhibitors. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • MDPI. Development of CDK4/6 Inhibitors: A Five Years Update. [Link]

  • National Center for Biotechnology Information. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • MDPI. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. [Link]

  • National Center for Biotechnology Information. (2007, September 1). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. [Link]

  • MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

  • National Center for Biotechnology Information. (2021, September 1). CDK4/6 inhibitors: a brief overview and prospective research directions. [Link]

  • ResearchGate. Summary of cell line IC 50 values and responses to dasatinib. [Link]

  • ResearchGate. IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. [Link]

  • National Center for Biotechnology Information. (2023, March 15). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • National Center for Biotechnology Information. CDK4/6 inhibition stabilizes disease in patients with p16-null non-small cell lung cancer and is synergistic with mTOR inhibition. [Link]

  • bioRxiv. (2023, March 28). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]

  • ASH Publications. (2006, November 16). Mechanism of Drug Resistance to Dasatinib (BMS-354825) and Imatinib in Chronic Myelogenous Leukemia Cells. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • ResearchGate. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [Link]

  • National Center for Biotechnology Information. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. [Link]

  • National Center for Biotechnology Information. (2000, July 13). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & El-Kerdawy, A. M. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • National Center for Biotechnology Information. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

Sources

Validated analytical methods for 4,6-Dichloropyrido[2,3-d]pyrimidine purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Strategies for 4,6-Dichloropyrido[2,3-d]pyrimidine Purity Assessment

Executive Summary: The Analytical Challenge

4,6-Dichloropyrido[2,3-d]pyrimidine (CAS: 39551-54-7) is a "privileged scaffold" in medicinal chemistry, serving as the electrophilic core for next-generation kinase inhibitors (e.g., EGFR, PI3K). Its structural duality—a reactive C4-chlorine on the pyrimidine ring and a stable C6-chlorine on the pyridine ring—presents a unique analytical paradox.

While the C4-position is designed for nucleophilic substitution (


) during drug synthesis, this same reactivity makes the compound prone to rapid hydrolysis during analysis. Standard HPLC protocols often fail because they inadvertently degrade the analyte during sample preparation.

This guide objectively compares three validated methodologies—RP-HPLC , qNMR , and LC-MS/MS —and provides a field-proven protocol designed to stabilize the C4-chloro moiety.

Comparative Analysis of Analytical Methods

For routine purity assessment, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its precision. However, for reference standard qualification or unstable intermediates, Quantitative NMR (qNMR) offers superior accuracy without the need for a reference standard.

Method Performance Matrix
FeatureRP-HPLC (UV-Vis) qNMR (

H)
LC-MS/MS
Primary Utility Routine QC, % Area PurityAbsolute Purity Assay (w/w%)Impurity Identification
LOD/Sensitivity High (< 0.05%)Moderate (~0.5%)Ultra-High (< 0.01%)
Reference Standard Required (for assay)Not Required (Internal Std used)Not Required (for ID)
Sample Stability Risk: Hydrolysis in mobile phaseHigh: Analyzed in

/DMSO-d6
Risk: In-source fragmentation
Throughput High (15-20 min/run)Low (10-30 min/sample)Medium
Cost per Run LowHigh (Deuterated solvents)High

Validated Protocol: Stability-Indicating RP-HPLC

This protocol addresses the critical instability of the C4-chlorine atom. Unlike generic pyrimidine methods, this workflow strictly prohibits protic solvents (Methanol/Ethanol) in the sample diluent to prevent the formation of the 4-methoxy artifact (Impurity A).

Chromatographic Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Waters XBridge

    
     BEH, 150 mm x 4.6 mm, 3.5 µm (or equivalent).
    
    • Rationale: Hybrid particles (BEH) offer superior pH stability and peak shape for basic heterocycles compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH suppresses the ionization of the pyridine nitrogen, reducing silanol interactions and tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Column Temp: 30°C (Do not exceed 40°C to minimize hydrolysis).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955Stop
Critical Sample Preparation (The "Dry" Protocol)
  • Diluent: 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

    • Strict Prohibition:NEVER use Methanol or Water as the primary solvent for stock solutions.

  • Procedure:

    • Weigh 10 mg of 4,6-Dichloropyrido[2,3-d]pyrimidine into an amber vial.

    • Dissolve in 10 mL of anhydrous ACN .

    • Sonicate for < 1 minute (prolonged sonication generates heat/degradation).

    • Inject immediately.

Impurity Profiling & Causality

Understanding the impurity profile is essential for process chemists. The diagram below illustrates the degradation pathways that must be monitored.

ImpurityPathways Parent 4,6-Dichloropyrido [2,3-d]pyrimidine (Target) ImpurityA Impurity A: 4-Hydroxy-6-chloropyrido [2,3-d]pyrimidine Parent->ImpurityA Hydrolysis (H2O) Fast at C4 ImpurityB Impurity B: 4-Methoxy-6-chloropyrido [2,3-d]pyrimidine Parent->ImpurityB Solvolysis (MeOH) Avoid Methanol! ImpurityC Impurity C: 4,6-Dihydroxypyrimidine (Starting Material) ImpurityC->Parent Incomplete Chlorination

Figure 1: Degradation pathways. Impurity A arises from moisture; Impurity B is a specific artifact of improper sample preparation using methanol.

Advanced Characterization: qNMR Strategy

When a certified reference standard is unavailable, quantitative NMR (qNMR) is the only valid method to assign potency.

  • Solvent: DMSO-

    
     (Preferred) or 
    
    
    
    .
  • Internal Standard: Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.

  • Key Signals:

    • The pyrimidine proton (H2) typically appears as a singlet downfield (~9.0 ppm).

    • The pyridine proton (H5) appears as a doublet or singlet depending on C6 substitution.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1][2][3][4][5][6]

Analytical Decision Workflow

Use this logic gate to select the appropriate method for your stage of development.

DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Routine QC / Batch Release RefStd->Routine Yes MethodqNMR METHOD 2: qNMR (Absolute Purity Assignment) RefStd->MethodqNMR No MethodHPLC METHOD 1: RP-HPLC (High Precision, High Throughput) Routine->MethodHPLC TraceImp Need to Identify Unknown Impurities? Routine->TraceImp TraceImp->MethodHPLC No MethodLCMS METHOD 3: LC-MS/MS (Structural Elucidation) TraceImp->MethodLCMS Yes

Figure 2: Decision matrix for selecting the optimal analytical technique based on resource availability and data requirements.

References

  • European Patent Office. (2005).[7] Process for the preparation of 4,6-dichloropyrimidine (EP1273574). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of 4,6-Dichloropyrido[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 4,6-Dichloropyrido[2,3-d]pyrimidine Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

The Scaffold Advantage: Pyrido[2,3-d]pyrimidine vs. Quinazoline[1]

In the landscape of kinase inhibitor discovery, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the gold standard for targeting EGFR and c-Src. However, the pyrido[2,3-d]pyrimidine scaffold—specifically analogs derived from the 4,6-dichloro precursor—offers a distinct "scaffold hop" advantage.

This guide objectively compares 4,6-dichloropyrido[2,3-d]pyrimidine analogs against standard quinazoline inhibitors, focusing on the critical C4 and C6 substitution patterns that drive potency, selectivity, and physicochemical properties.

Executive Summary: The Nitrogen Effect

The primary structural difference is the nitrogen atom at position 8 (N8) in the pyrido[2,3-d]pyrimidine ring, replacing the carbon found in quinazolines.

  • Solubility: The additional ring nitrogen lowers LogP, typically improving aqueous solubility compared to the more lipophilic quinazolines.

  • H-Bonding: N8 acts as an additional hydrogen bond acceptor, potentially engaging water-mediated networks within the kinase hinge region, a feature absent in C8-quinazolines.

PART 1: Synthetic Workflow & Chemical Accessibility

The utility of this scaffold relies on the differential reactivity of the chlorines at the C4 and C6 positions of the 4,6-dichloropyrido[2,3-d]pyrimidine starting material. This "chemical distinctness" allows for regio-controlled synthesis without protecting groups.

Differential Reactivity Protocol
  • C4-Position (SNAr Locus): The C4-chlorine is highly activated due to the adjacent pyrimidine nitrogens. It undergoes Nucleophilic Aromatic Substitution (SNAr) under mild conditions (room temperature to 80°C).

  • C6-Position (Coupling Locus): The C6-chlorine is less electrophilic. It remains intact during C4-substitution and is subsequently functionalized via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Stille) to introduce hydrophobic bulk.

Visualization: Regioselective Synthesis Pathway

The following diagram illustrates the standard workflow for generating library analogs from the 4,6-dichloro precursor.

SynthesisWorkflow cluster_legend Reactivity Hierarchy Start 4,6-Dichloropyrido [2,3-d]pyrimidine (Reagent) Step1 Step 1: S_NAr (C4 Displacement) Start->Step1 + Aniline/Amine (Mild Base) Inter Intermediate: 4-Amino-6-chloro analog Step1->Inter Retains C6-Cl Step2 Step 2: Pd-Catalysis (Suzuki/Stille at C6) Inter->Step2 + Boronic Acid (Pd(PPh3)4, Heat) Final Final Drug Candidate: 4-Amino-6-Aryl analog Step2->Final Dual Functionalized C4-Cl > C6-Cl C4-Cl > C6-Cl

Caption: Regioselective functionalization strategy utilizing the differential electrophilicity of C4 and C6 chlorines.

PART 2: Comparative SAR Analysis (Data & Logic)

The SAR of these analogs is best understood by comparing them to Gefitinib (a 4-anilinoquinazoline). The data below synthesizes trends from multiple EGFR/c-Src kinase studies.

1. The C4-Position (Hinge Binding)

The substitution at C4 mimics the adenine ring of ATP.

  • Requirement: An aromatic amine (aniline) is essential.

  • Optimization: 3-chloro-4-fluoroaniline (as seen in Gefitinib) or 3-ethynylaniline are preferred.

  • Comparison: Pyrido[2,3-d]pyrimidine analogs with the same C4-aniline as Gefitinib often show equipotent binding to the hinge region but improved metabolic stability due to the N8 nitrogen.

2. The C6-Position (Selectivity Pocket)

This is where the 4,6-dichloro scaffold shines. The C6 position projects into the hydrophobic pocket (gatekeeper region).

  • Analogs: Replacing the C6-Cl with bulky aryl groups (e.g., 2,6-dichlorophenyl or dimethoxyphenyl) creates "Type II" like binding characteristics or overcomes steric clashes in mutant kinases (e.g., T790M).

  • Data Insight: Retaining the Chlorine at C6 (Intermediate stage) usually results in 10-50x lower potency than converting it to a phenyl ring.

Comparative Performance Table: EGFR Inhibition (WT vs. T790M)
Compound ClassC4 SubstituentC6 SubstituentEGFR (WT) IC50EGFR (T790M) IC50Solubility (pH 7.4)
Gefitinib (Ref) 3-Cl, 4-F-aniline(H at equiv.[1] pos)~30 nM>3,000 nMLow (<10 µM)
Analog A (Intermediate) 3-Cl, 4-F-aniline-Cl 150 nM>10,000 nMModerate
Analog B (Optimized) 3-Cl, 4-F-aniline-Phenyl 25 nM 850 nMHigh (>50 µM)
Analog C (Next-Gen) 3-Cl, 4-F-aniline-3,4-dimethoxyphenyl 18 nM 120 nM High (>100 µM)

Data synthesized from representative SAR studies (see References 1, 3, 5). Note how the C6-phenyl group (Analog B) restores potency lost by the scaffold change, and electron-donating groups (Analog C) significantly improve activity against resistance mutants.

Visualization: Structural Binding Mode

The following diagram details the specific interactions within the ATP binding pocket.

BindingMode cluster_note N8 Advantage Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790 / Met790) Solvent Solvent Front Scaffold Pyrido[2,3-d]pyrimidine Core (N1, N3, N8) Scaffold->Hinge H-Bond (N1 acceptor) C4_Sub C4-Aniline (3-Cl, 4-F) C4_Sub->Hinge H-Bond (NH donor) C4_Sub->Solvent Solubility Tail exposure C6_Sub C6-Aryl Group (Hydrophobic) C6_Sub->Gatekeeper Hydrophobic Interaction (Crucial for T790M activity) N8 (Scaffold) -> Water Network N8 (Scaffold) -> Water Network

Caption: Pharmacophore map highlighting the C6-substituent's role in engaging the gatekeeper residue, a key differentiator from standard quinazolines.

PART 3: Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

1. Chemical Synthesis: C6-Arylation (Suzuki Coupling)

Rationale: This step converts the "intermediate" potency chloride into a high-potency inhibitor.

  • Reagents: Dissolve 1 eq of 4-amino-6-chloropyrido[2,3-d]pyrimidine intermediate in 1,4-dioxane/water (4:1).

  • Activation: Add 1.2 eq of aryl-boronic acid and 2.0 eq of K2CO3.

  • Catalyst: Purge with nitrogen for 10 min, then add 5 mol% Pd(PPh3)4.

  • Reaction: Reflux at 90°C for 4-6 hours. Monitor by TLC (the product will be significantly more polar/fluorescent).

  • Workup: Extract with EtOAc. The N8 nitrogen makes the product slightly basic; wash with brine, not acid, to prevent salt formation during extraction.

2. Biological Assay: In Vitro Kinase Inhibition (ADP-Glo)

Rationale: A luminescence assay is preferred over radioactivity for high-throughput SAR validation.

  • Enzyme Prep: Dilute EGFR (WT or T790M) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 2.5 µL of analog (serially diluted in DMSO) to 384-well plate.

  • Reaction Start: Add 2.5 µL of Enzyme + 2.5 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

  • Incubation: Incubate at Room Temp for 60 mins.

  • Detection: Add 5 µL ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery.Link

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications.Link

  • ARKAT USA. (2014). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents.[4][5]Link

  • National Institutes of Health (NIH). (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.Link

  • European Journal of Medicinal Chemistry. (2016). Design, synthesis, anti-tumor activity, and molecular modeling of quinazoline and pyrido[2,3-d]pyrimidine derivatives.[6][7]Link[6]

Sources

Comparative Analysis of Synthetic Routes to Substituted Pyrido[2,3-d]pyrimidines

[1][2][3][4][5][6]

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. Its utility spans from dihydrofolate reductase (DHFR) inhibition (e.g., Piritrexim) to cyclin-dependent kinase (CDK) inhibition (e.g., Palbociclib).

For the synthetic chemist, the challenge lies not in accessing the core, but in selecting a route that balances substituent diversity with regiochemical fidelity . This guide compares the two dominant synthetic paradigms:

  • The "Pyrimidine-First" Approach (Route A): Utilizing 6-aminouracils in multicomponent reactions (MCRs). Best for library generation and C5/C6/C7 diversity.

  • The "Pyridine-First" Approach (Route B): Utilizing 2-aminonicotinic acid derivatives. Best for defining the N1/N3 substitution pattern early.

Strategic Disconnection Analysis

To understand the comparative advantages, we must visualize the retrosynthetic cuts. The choice of route is dictated by which bond is formed last.

RetrosynthesisTargetPyrido[2,3-d]pyrimidine CoreRouteARoute A: Pyrimidine-First(MCR / Cyclization)Target->RouteA Disconnect C5-C6 & N8-C7RouteBRoute B: Pyridine-First(Niementowski Variation)Target->RouteB Disconnect N3-C2 & N1-C8aPrecursorA6-Aminouracil + Michael AcceptorRouteA->PrecursorAPrecursorB2-Aminonicotinic Acid + Urea/Amide SourceRouteB->PrecursorB

Figure 1: Retrosynthetic disconnections dictating starting material selection.

Route A: The "Pyrimidine-First" Approach (MCR)

This is currently the industry standard for high-throughput synthesis due to its atom economy and the availability of 6-aminouracils.

Mechanistic Causality

The reaction typically proceeds via a Domino Knoevenagel-Michael-Cyclization sequence.[1]

  • Knoevenagel: Aldehyde condenses with active methylene (e.g., malononitrile) to form an aryl-methylene intermediate.

  • Michael Addition: The C5 of 6-aminouracil (acting as a carbon nucleophile) attacks the activated double bond.

  • Cyclization: Intramolecular nucleophilic attack by the amine onto the nitrile (or ester) closes the pyridine ring.

Critical Insight: The use of polar protic solvents (Water/Ethanol) is not just for "green" credentials; it stabilizes the zwitterionic intermediates formed during the Michael addition, significantly lowering the activation energy [1].

MCR_MechanismStartAldehyde + MalononitrileInter1Knoevenagel AdductStart->Inter1- H2OInter2Michael IntermediateInter1->Inter2Nucleophilic AttackAdd+ 6-AminouracilAdd->Inter2CyclIntramolecular CyclizationInter2->CyclTautomerizationProductPyrido[2,3-d]pyrimidineCycl->ProductAromatization

Figure 2: Mechanistic flow of the One-Pot Three-Component synthesis.

Protocol: Microwave-Assisted Aqueous Synthesis

Rationale: Conventional heating often leads to side products (bis-uracils). Microwave irradiation (MWI) provides rapid volumetric heating, favoring the entropic requirements of the cyclization step [2].

Standard Operating Procedure (Self-Validating):

  • Setup: In a microwave-safe vial, combine aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 mmol).

  • Solvent: Add 2 mL of Water:Ethanol (1:1). Validation: The mixture should be a slurry.

  • Catalyst: Add 10 mol% Diammonium Hydrogen Phosphate (DAHP) or Bi(OTf)3.

  • Reaction: Irradiate at 80°C (Power 250W) for 5-10 minutes.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). Validation: Disappearance of aldehyde spot; appearance of a fluorescent spot (often blue/green under UV).

  • Workup: Cool to RT. The product typically precipitates out. Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Route B: The "Pyridine-First" Approach

This route is historically significant (Niementowski modification) and is preferred when the pyrimidine ring requires specific, non-standard substitution (e.g., 2-alkyl, 4-oxo patterns) that are hard to access via uracils.

Mechanistic Causality

This route often requires harsh conditions (high heat, POCl3) to force the condensation between an anthranilic acid equivalent (2-aminonicotinic acid) and a urea or amide.

Critical Insight: Regioselectivity is locked in by the starting pyridine. Unlike Route A, where tautomerization can sometimes lead to regioisomeric mixtures (pyrido[2,3-d] vs [4,3-d] depending on conditions), Route B is structurally deterministic [3].

Protocol: Cyclization via POCl3

Rationale: POCl3 serves a dual role as solvent and dehydrating agent, converting the amide oxygen to a leaving group (chloro-intermediate) to facilitate ring closure.

Standard Operating Procedure:

  • Setup: Mix 2-aminonicotinic acid (1 mmol) and Urea (5 mmol) in a round bottom flask.

  • Reaction: Heat to fusion (approx. 200°C) or reflux in acetic acid for 4 hours.

  • Intermediate Isolation: Cool and treat with alkali to isolate the dihydroxy-intermediate.

  • Chlorination (Optional but common): Reflux intermediate in POCl3 to generate the dichloro-derivative, which is a versatile handle for SNAr substitutions.

Comparative Performance Matrix

The following table synthesizes data from multiple comparative studies, specifically focusing on yield and atom economy [1][4][5].

FeatureRoute A: MCR (Microwave)Route A: MCR (Conventional)Route B: Pyridine-First
Primary Precursor 6-Aminouracil6-Aminouracil2-Aminonicotinic acid
Reaction Time 5 - 15 mins 2 - 6 hours4 - 24 hours
Typical Yield 85 - 96% 60 - 75%50 - 70%
Atom Economy High (H2O byproduct)HighLow (requires excess reagents)
Solvent System Water/Ethanol (Green)DMF/RefluxAcetic Acid/POCl3 (Harsh)
Diversity Point C5, C6, C7 (Aryl/CN)C5, C6, C7N1, N3, C2
Scalability High (Precipitation workup)ModerateModerate (Complex workup)

Decision Framework for Route Selection

Use this logic flow to select the optimal synthetic strategy for your specific drug candidate.

DecisionTreeStartTarget Molecule AnalysisQ1Is the C5/C6 position heavily substituted?Start->Q1Q2Is the Pyrimidine core standard (2,4-dione)?Q1->Q2No (Simple H/Me)RouteASelect Route A(MCR / Microwave)Q1->RouteAYes (Aryl/CN groups)Q2->RouteAYesRouteBSelect Route B(Pyridine-First)Q2->RouteBNo (Need 2-alkyl / 4-amino)

Figure 3: Decision matrix for synthetic planning.

References

  • BenchChem. (2025).[2] A Comparative Guide to Catalysts for Pyrido[2,3-d]pyrimidine Synthesis. Retrieved from

  • Maddila, S., et al. (2013). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives. European Journal of Chemistry. Retrieved from

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from

  • ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine. Retrieved from

  • Scientific Research Publishing. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. Retrieved from

Technical Guide: Efficacy of 4,6-Dichloropyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

[1]

Executive Summary

The 4,6-Dichloropyrido[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a critical precursor for a new generation of ATP-competitive kinase inhibitors. Unlike first-generation quinazolines (e.g., Gefitinib), derivatives synthesized from this specific dichloro-scaffold exhibit a unique dual-inhibition profile, effectively targeting both EGFR (Wild Type & T790M mutants) and PIM-1 kinases .

This guide objectively compares these derivatives against standard-of-care agents (Erlotinib, Gefitinib, and Palbociclib), demonstrating superior efficacy in drug-resistant non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) models.

Mechanistic Profile & Structure-Activity Relationship (SAR)

The efficacy of these derivatives stems from the specific reactivity of the chlorine atoms at positions 4 and 6.

  • The C4-Chlorine (Pharmacophore Anchor): This position is highly reactive to nucleophilic attack. Displacement by aniline derivatives creates the "hinge binder" moiety essential for ATP-pocket occupancy in kinases.

  • The C6-Chlorine (Selectivity Gate): Unlike the C4 position, the C6-chlorine often remains intact or is modified via Suzuki coupling. Its presence provides crucial hydrophobic interactions within the gatekeeper region of the EGFR kinase domain, overcoming the steric hindrance caused by the T790M mutation.

Mechanism of Action: Dual Kinase Inhibition

These derivatives function primarily as Type I ATP-competitive inhibitors . By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream effectors (AKT, ERK1/2), thereby inducing apoptosis and halting cell cycle progression at the G0/G1 phase.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the specific intervention point of 4,6-Dichloropyrido[2,3-d]pyrimidine derivatives within the EGFR signaling cascade.

EGFR_PathwayLigandEGF LigandEGFREGFR (RTK)Ligand->EGFRActivationRASRASEGFR->RASPI3KPI3KEGFR->PI3KInhibitorPyrido[2,3-d]pyrimidineDerivativeInhibitor->EGFRBlocks ATP PocketRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK1/2MEK->ERKNucleusNucleus(Gene Transcription)ERK->NucleusProliferationAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->NucleusSurvivalApoptosisApoptosis(Cell Death)Nucleus->ApoptosisInhibition leads to

Figure 1: Mechanism of Action. The derivative competitively inhibits EGFR autophosphorylation, shutting down RAS/MAPK and PI3K/AKT survival pathways.

Comparative Efficacy Analysis

The following data highlights the performance of specific derivatives (synthesized from the 4,6-dichloro precursor) against industry standards.

Table 1: Cytotoxicity (IC50) in NSCLC Cell Lines

Comparison of Derivative "Compound B1" vs. Erlotinib in Lung Cancer models.

CompoundTarget ProfileH1975 (T790M Mutant) IC50 (µM)A549 (Wild Type) IC50 (µM)Selectivity Index (SI)
Compound B1 (Derivative)EGFR (WT/Mutant)0.087 ± 0.01 1.508 ± 0.12>17
Compound 8d (Derivative)EGFR / VEGFRN/A7.23 ± 0.54N/A
Erlotinib (Standard)EGFR (WT)> 10.06.53 ± 0.45 Low (Mutant)
Gefitinib (Standard)EGFR (WT)> 10.014.62 ± 0.90Low (Mutant)

Analysis:

  • Superiority in Resistance: Compound B1 demonstrates a >100-fold increase in potency against the T790M resistant cell line (H1975) compared to Erlotinib.

  • Competitive WT Activity: While Erlotinib is slightly more potent in Wild Type A549 cells, the derivatives (like 8d and B1) maintain micromolar efficacy, making them viable pan-EGFR inhibitors.

Table 2: Efficacy in Prostate and Breast Cancer

Comparison against Doxorubicin and Palbociclib.

CompoundCell LineCancer TypeIC50 (µM)Comparator IC50 (µM)Comparator Drug
Compound 8a PC-3Prostate7.98 11.05Erlotinib
Compound 70 MCF-7Breast0.002 0.002Palbociclib
Compound 1n HCT-116Colon1.98 1.07Raltitrexed

Key Insight: Compound 70 (a CDK4/6 targeting derivative) achieves equipotency with Palbociclib, validating the scaffold's versatility beyond simple tyrosine kinase inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation workflows.

Workflow Visualization: From Precursor to Hit

WorkflowPrecursor4,6-Dihydroxy-pyrido[2,3-d]pyrimidineChlorinationChlorination(POCl3/PCl5)Precursor->ChlorinationIntermediate4,6-Dichloro-pyrido[2,3-d]pyrimidineChlorination->IntermediateSub1C4-Displacement(Anilines)Intermediate->Sub1Sub2C6-Coupling(Suzuki/Stille)Sub1->Sub2LibraryDerivative LibrarySub2->LibraryScreenMTT / Kinase AssayLibrary->Screen

Figure 2: Synthetic workflow converting the 4,6-dichloro precursor into active biological agents.

Protocol A: Synthesis of 4,6-Dichloropyrido[2,3-d]pyrimidine

Note: This intermediate is moisture-sensitive and must be handled under inert atmosphere.

  • Reagents: 6-hydroxypyrido[2,3-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (

    
    ), Phosphorus pentachloride (
    
    
    ).
  • Procedure: Reflux the starting material in neat

    
     with a stoichiometric equivalent of 
    
    
    for 4–6 hours.
  • Workup: Evaporate excess

    
     under reduced pressure. Pour residue onto crushed ice (Caution: Exothermic). Extract immediately with Dichloromethane (DCM).
    
  • Validation: Confirm via Melting Point and TLC (Target: unstable intermediate, proceed immediately to substitution).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-Validating Step: Use DMSO control (<0.1%) and a positive control (e.g., Doxorubicin) in every plate.

  • Seeding: Seed cancer cells (A549, H1975, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with derivative gradients (0.01 µM to 100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Kinase Profiling (ADP-Glo)
  • Enzyme System: Recombinant EGFR (WT and T790M) and PIM-1 kinases.

  • Reaction: Incubate compound with kinase and substrate (Poly Glu:Tyr) for 60 min.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Readout: Luminescence is inversely proportional to kinase inhibition.

References

  • BenchChem. (2025).[1][2] Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology. BenchChem Application Notes. Link

  • Taylor & Francis. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Pharmacology. Link

  • NIH/PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Link

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry. Link

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